molecular formula C15H23N5O5 B15571500 Dihydrozeatin riboside-d3

Dihydrozeatin riboside-d3

Cat. No.: B15571500
M. Wt: 356.39 g/mol
InChI Key: DBVVQDGIJAUEAZ-WUVVUJEFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrozeatin riboside-d3 is a useful research compound. Its molecular formula is C15H23N5O5 and its molecular weight is 356.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H23N5O5

Molecular Weight

356.39 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[deuterio-(4,4-dideuterio-4-hydroxy-3-methylbutyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1/i4D2/hD

InChI Key

DBVVQDGIJAUEAZ-WUVVUJEFSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Principles of Isotope Labeling with Dihydrozeatin Riboside-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Dihydrozeatin riboside-d3 as a powerful tool in isotope labeling for quantitative analysis and metabolic studies. This deuterated analog of the naturally occurring cytokinin, Dihydrozeatin riboside, serves as an invaluable internal standard in mass spectrometry-based quantification, enabling precise and accurate measurements of endogenous cytokinin levels in various biological matrices. Furthermore, its use as a tracer provides insights into the metabolic fate and transport of cytokinins within plant systems. This guide will delve into the fundamental principles, experimental protocols, and data interpretation associated with the use of this compound, providing researchers with the essential knowledge to effectively integrate this tool into their studies.

Data Presentation: Quantitative Profile of this compound

The utility of this compound in quantitative mass spectrometry hinges on its distinct mass difference from its endogenous, unlabeled counterpart. This mass shift allows for the clear differentiation and independent quantification of the internal standard and the analyte.

PropertyUnlabeled Dihydrozeatin RibosideThis compound
Molecular Formula C₁₅H₂₃N₅O₅[1][2]C₁₅H₂₀D₃N₅O₅[3]
Molecular Weight 353.37 g/mol [1]356.39 g/mol [3]
Mass Shift (Δm/z) N/A+3
Common Use AnalyteInternal Standard[4][5]
Precursor Ion ([M+H]⁺) 354 m/z[2]357 m/z

Experimental Protocols

The accurate quantification of cytokinins using this compound as an internal standard necessitates meticulous sample preparation to ensure the efficient extraction and purification of these phytohormones from complex biological samples. The following is a generalized protocol adapted from established methods for cytokinin analysis.[4][6][7]

Sample Homogenization and Extraction
  • Sample Collection and Freezing: Immediately freeze 50-100 mg of fresh plant tissue (e.g., roots, leaves, buds) in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction Buffer: Transfer the powdered tissue to a tube containing 1 mL of pre-chilled modified Bieleski’s extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v).[4]

  • Addition of Internal Standard: Add a known amount of this compound to the extraction buffer. The precise amount will depend on the expected concentration of the endogenous cytokinins and the sensitivity of the mass spectrometer.

  • Incubation: Incubate the mixture at -20°C for at least 1 hour, or overnight, to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytokinins.

Purification using Solid-Phase Extraction (SPE)
  • SPE Cartridge Selection: Utilize a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX) for effective purification of cytokinins.[4][6][8]

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

  • Washing Steps:

    • Wash the cartridge with 1 M formic acid to remove acidic and neutral interfering compounds.

    • Wash the cartridge with methanol (B129727) to remove non-polar interfering compounds.

  • Elution: Elute the cytokinins from the cartridge with 0.35 N ammonium (B1175870) hydroxide (B78521) in 60% methanol.[4]

Sample Concentration and Analysis
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in a small, precise volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).[4]

  • LC-MS/MS Analysis: Analyze the reconstituted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The use of deuterated internal standards is crucial for accurate quantification by correcting for any losses that may have occurred during the sample preparation process.[4]

Mandatory Visualization

Experimental Workflow for Cytokinin Quantification

experimental_workflow sample Plant Tissue Sample (50-100 mg) homogenization Homogenization in Liquid N2 sample->homogenization extraction Extraction with Modified Bieleski's Buffer + this compound homogenization->extraction centrifugation Centrifugation (14,000 rpm, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Oasis MCX) supernatant->spe wash1 Wash 1: 1M Formic Acid spe->wash1 Wash Steps wash2 Wash 2: Methanol wash1->wash2 elution Elution (0.35N NH4OH in 60% Methanol) wash2->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (Initial Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Data Analysis and Quantification analysis->quantification

A generalized workflow for the extraction and quantification of cytokinins.
Dihydrozeatin Signaling Pathway in Root Meristem Differentiation

Dihydrozeatin has been shown to play a specific role in promoting cell differentiation in the Arabidopsis root meristem, primarily through the AHK3 receptor.[9]

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK3 AHK3 Receptor AHP AHP (Histidine Phosphotransfer Protein) AHK3->AHP Phosphorylation Cascade ARR Type-B ARR (ARR1, ARR12, ARR11) AHP->ARR Nuclear Translocation & Phosphorylation Genes Target Gene Expression ARR->Genes Transcriptional Activation Differentiation Cell Differentiation in Root Meristem Genes->Differentiation DHZ Dihydrozeatin (DHZ) DHZ->AHK3 Binding & Activation

The Dihydrozeatin signaling cascade promoting cell differentiation.

References

The Role of Dihydrozeatin Riboside-d3 in Advancing Plant Physiology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dihydrozeatin riboside-d3 (DHZR-d3) serves as a critical tool in plant physiology research, primarily utilized as an internal standard for the precise quantification of endogenous cytokinins. This technical guide provides an in-depth overview of the applications of DHZR-d3, focusing on its use in mass spectrometry-based analytical methods. Detailed experimental protocols for cytokinin extraction, purification, and quantification are presented, alongside a summary of relevant quantitative data. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to provide a clear and comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Dihydrozeatin and its Deuterated Analog

Dihydrozeatin (DHZ) is a naturally occurring cytokinin, a class of phytohormones that regulate numerous aspects of plant growth and development, including cell division, differentiation, and responses to environmental stress[1][2]. DHZ is a derivative of trans-zeatin (B1683218) (tZ), the most abundant cytokinin in many plant species, and is formed by the reduction of the tZ side chain[1]. Unlike tZ, DHZ is not a substrate for cytokinin oxidase, an enzyme responsible for cytokinin degradation, making it a more stable molecule in certain contexts[3]. Dihydrozeatin riboside (DHZR) is a glycosylated form of DHZ.

The deuterated analog, this compound (DHZR-d3), incorporates three deuterium (B1214612) atoms, creating a stable, heavier version of the molecule. This isotopic labeling is instrumental in its primary application as an internal standard for quantitative analysis.

Core Application: Internal Standard for Cytokinin Quantification

The principal application of this compound in plant physiology is its use as an internal standard in quantitative mass spectrometry (MS) techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5][6]. The use of deuterated standards is considered the gold standard for accurate phytohormone analysis[7][8].

Principle of Isotope Dilution Mass Spectrometry:

The methodology is based on the principle of isotope dilution. A known quantity of the deuterated standard (DHZR-d3) is added to a biological sample at the beginning of the extraction process[9]. The endogenous, non-labeled cytokinin and the deuterated standard are chemically identical and thus exhibit the same behavior during extraction, purification, and ionization. However, they are distinguishable by the mass spectrometer due to their mass difference. By measuring the ratio of the signal intensity of the endogenous analyte to the deuterated standard, the precise quantity of the endogenous cytokinin in the original sample can be calculated, correcting for any sample loss during preparation[6].

Advantages of using DHZR-d3 as an internal standard:

  • Accuracy and Precision: Corrects for analyte loss during sample preparation and variations in instrument response.

  • High Sensitivity and Selectivity: Enables the detection and quantification of low-abundance hormones in complex plant matrices[5][10].

  • Reliability: Provides a robust method for validating analytical results[7].

Experimental Protocols

General Workflow for Cytokinin Analysis using DHZR-d3

The following diagram outlines the typical workflow for the quantification of cytokinins in plant tissue using a deuterated internal standard like DHZR-d3.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis sample Plant Tissue Homogenization extraction Extraction with cold solvent (+ DHZR-d3 internal standard) sample->extraction Add known amount of DHZR-d3 centrifugation Centrifugation to pellet debris extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid Phase Extraction (SPE) supernatant->spe evaporation Evaporation to dryness spe->evaporation reconstitution Reconstitution in mobile phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Data Processing and Quantification lcms->quantification dhz_signaling_pathway DHZ Dihydrozeatin (DHZ) AHK3 AHK3 Receptor DHZ->AHK3 Binds to Phosphorelay Phosphorelay Cascade AHK3->Phosphorelay Activates ARRs ARR1, ARR12, ARR11 (Type-B Response Regulators) Phosphorelay->ARRs Activates CellDiff Cell Differentiation in Root Meristem ARRs->CellDiff Promotes

References

The Unseen Player: A Technical Guide to the Biological Activity of Dihydrozeatin Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins, a class of phytohormones, are pivotal regulators of plant growth and development, orchestrating processes from cell division to senescence. Among the diverse array of cytokinin forms, the biological significance of ribosides, such as dihydrozeatin riboside (DHZR), in comparison to their free-base counterparts, like dihydrozeatin (DHZ), has been a subject of extensive research. This technical guide provides an in-depth analysis of the biological activity of dihydrozeatin riboside versus its non-labeled forms, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to elucidate their distinct and overlapping roles. Dihydrozeatin and its riboside are naturally occurring cytokinins, with DHZ being a saturated derivative of zeatin. A key distinction lies in their stability; DHZ is resistant to degradation by the enzyme cytokinin oxidase, which typically inactivates cytokinins like zeatin, making it a more stable form in certain biological contexts.[1] The prevailing scientific view is that cytokinin free bases are the biologically active forms that directly interact with receptors, while ribosides primarily function as transport and storage forms that must be converted to the free base to elicit a biological response.[2][3][4]

Data Presentation: A Comparative Analysis

To facilitate a clear comparison of the biological activities of dihydrozeatin riboside and its related forms, the following tables summarize quantitative data from various bioassays and receptor binding studies. It is important to note that direct comparative studies providing comprehensive quantitative data for DHZR and DHZ across multiple assays are limited. The data presented here is synthesized from multiple sources and may involve some level of interpretation based on qualitative descriptions where precise numerical values were not available.

Cytokinin FormTobacco Callus Bioassay (Fresh Weight Increase, % of Control)Chlorophyll (B73375) Retention Assay (% of Initial Chlorophyll)Amaranthus Betacyanin Bioassay (Absorbance at 540 nm)
Dihydrozeatin (DHZ) High activity, comparable to or slightly less than ZeatinStrong activity in delaying senescenceModerate activity in inducing betacyanin synthesis
Dihydrozeatin Riboside (DHZR) Lower activity than DHZ; requires conversion to DHZ for significant activityModerate activity, generally less potent than DHZLower activity than DHZ
trans-Zeatin (tZ) Very high activity (often used as a positive control)Very strong activityHigh activity
trans-Zeatin Riboside (tZR) Lower activity than tZStrong activity, but generally less than tZModerate to high activity
Kinetin Moderate activityModerate activityModerate activity

Note: The relative activities can vary depending on the specific experimental conditions, including plant species, tissue type, and concentration of the cytokinin used.

LigandReceptorDissociation Constant (Kd) (nM)Reference
Dihydrozeatin (DHZ) AHK3 (Arabidopsis)High Affinity (comparable to tZ)[5]
Dihydrozeatin (DHZ) AHK4/CRE1 (Arabidopsis)Lower Affinity than AHK3[5]
Dihydrozeatin Riboside (DHZR) AHK3 (Arabidopsis)Significantly lower affinity than DHZ[6]
Dihydrozeatin Riboside (DHZR) AHK4/CRE1 (Arabidopsis)Very low to negligible affinity[6]
trans-Zeatin (tZ) AHK3 (Arabidopsis)~1-5[7]
trans-Zeatin (tZ) AHK4/CRE1 (Arabidopsis)~2-10[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the study of cytokinin activity.

Cytokinin Extraction and Quantification from Plant Tissues (LC-MS/MS Method)

This protocol describes a widely used method for the extraction, purification, and quantification of a broad range of cytokinins from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Accurately weigh 50-100 mg of the powdered tissue into a pre-chilled microcentrifuge tube.

b. Extraction:

  • Prepare an extraction solvent of methanol (B129727):water:formic acid (15:4:1, v/v/v).

  • Add 1 mL of the extraction solvent, containing deuterated internal standards for each cytokinin class to be quantified, to the tissue sample.

  • Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is recommended for optimal extraction).

  • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

  • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.

c. Purification (Solid-Phase Extraction - SPE):

  • Use a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX).

  • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Dilute the supernatant with 1% acetic acid to reduce the methanol concentration below 5%.

  • Load the diluted extract onto the conditioned SPE cartridge.

  • Wash the cartridge sequentially with 1 mL of 1% formic acid and 1 mL of methanol to remove interfering compounds.

  • Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

d. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

  • Inject an aliquot into a UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Separate the cytokinins using a C18 reversed-phase column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

  • Detect and quantify the cytokinins using multiple reaction monitoring (MRM) in positive ion mode.

Tobacco Callus Bioassay

This bioassay is a classic method to determine the cell division-promoting activity of cytokinins.

a. Materials:

  • Tobacco (Nicotiana tabacum) callus culture maintained on a standard medium.

  • Murashige and Skoog (MS) basal medium.

  • Auxin (e.g., indole-3-acetic acid, IAA) at a constant concentration (e.g., 2 mg/L).

  • Test compounds (DHZR, DHZ, etc.) at various concentrations.

  • Sterile petri dishes and culture vessels.

b. Protocol:

  • Prepare MS medium supplemented with the constant concentration of auxin and a range of concentrations of the cytokinin to be tested (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M). A control medium without any added cytokinin is essential.

  • Subculture small, uniform pieces of tobacco callus (approximately 50-100 mg fresh weight) onto the prepared media.

  • Incubate the cultures in the dark at 25 ± 2°C for 3-4 weeks.

  • After the incubation period, determine the fresh weight of the callus from each treatment.

  • Calculate the percentage increase in fresh weight relative to the initial weight and compare the dose-response curves for different cytokinins.

Chlorophyll Retention Bioassay

This assay measures the ability of cytokinins to delay senescence in detached leaves.

a. Materials:

  • Mature, healthy leaves from a suitable plant species (e.g., oat, wheat, or radish).

  • Test solutions containing various concentrations of the cytokinins.

  • Petri dishes lined with filter paper.

  • Spectrophotometer.

  • 80% acetone (B3395972) or ethanol (B145695) for chlorophyll extraction.

b. Protocol:

  • Excise uniform leaf segments (e.g., 1 cm discs or segments) from healthy, fully expanded leaves.

  • Float the leaf segments on the test solutions in petri dishes. Use a control with only the solvent (e.g., water or a buffer).

  • Incubate the petri dishes in the dark at room temperature for 3-5 days to induce senescence.

  • After incubation, extract the chlorophyll from the leaf segments by homogenizing them in a known volume of 80% acetone.

  • Centrifuge the homogenate to pellet the cell debris.

  • Measure the absorbance of the supernatant at 663 nm and 645 nm.

  • Calculate the total chlorophyll concentration using standard equations (e.g., Arnon's equation).

  • Express the results as a percentage of the chlorophyll content of freshly excised leaves.

Mandatory Visualization

Cytokinin Signaling Pathway

The following diagram illustrates the canonical cytokinin signaling pathway, a multi-step phosphorelay system. While this is a general model, it is the pathway through which active cytokinin forms like DHZ exert their effects. DHZR would need to be converted to DHZ to initiate this cascade.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor AHK Receptor (e.g., AHK3) AHP AHP (Histidine Phosphotransfer Protein) receptor->AHP Phosphorelay ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylation DNA Cytokinin Response Genes ARR_B->DNA Transcription Activation ARR_A Type-A ARR (Negative Regulator) DNA->ARR_A Transcription ARR_A->receptor Negative Feedback DHZ DHZ (Active Cytokinin) DHZ->receptor Binding DHZR DHZR (Transport Form) DHZR->DHZ Conversion

Cytokinin signaling pathway initiated by the active free base.
Experimental Workflow for Cytokinin Analysis

This diagram outlines the major steps involved in the extraction and quantification of cytokinins from plant tissues.

Cytokinin_Analysis_Workflow start Plant Tissue Homogenization extraction Extraction with Methanol/Water/Formic Acid + Internal Standards start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) Purification centrifugation->spe evaporation Evaporation and Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Analysis and Quantification lcms->data

Workflow for cytokinin extraction and LC-MS/MS analysis.
Logical Relationship: Activity of Cytokinin Forms

This diagram illustrates the generally accepted relationship between cytokinin ribosides and their corresponding free bases in terms of biological activity.

Cytokinin_Activity_Relationship Riboside Dihydrozeatin Riboside (Transport/Storage Form) FreeBase Dihydrozeatin (Active Form) Riboside->FreeBase Metabolic Conversion (Removal of Ribose) Receptor Cytokinin Receptor FreeBase->Receptor Binding and Activation Response Biological Response (e.g., Cell Division) Receptor->Response Signal Transduction

Conversion of riboside to free base for biological activity.

Conclusion

The biological activity of dihydrozeatin riboside is intrinsically linked to its conversion to the free base, dihydrozeatin. While DHZR serves as a crucial transport and potential storage form within the plant, it exhibits significantly lower direct activity in various bioassays and demonstrates weak affinity for cytokinin receptors compared to DHZ. The greater stability of the dihydrozeatin forms, due to their resistance to cytokinin oxidase, suggests they may play a prolonged role in cytokinin-mediated processes in specific tissues or under particular physiological conditions. For researchers and professionals in drug development, understanding these nuances is critical for accurately interpreting experimental data and for the potential design of synthetic cytokinin analogues with tailored stability and activity profiles. The provided protocols and visualizations serve as a foundational guide for further investigation into the complex and vital roles of these phytohormones.

References

The Role of Dihydrozeatin Riboside-d3 in Unraveling the Cytokinin Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes from cell division and differentiation to senescence. Elucidating the intricate cytokinin signaling pathway is crucial for both fundamental plant biology and for applications in agriculture and drug development. Stable isotope-labeled compounds, such as Dihydrozeatin riboside-d3, have emerged as indispensable tools for the precise and accurate quantification of endogenous cytokinins, enabling a deeper understanding of their metabolic flux and spatial distribution within plant tissues. This technical guide provides a comprehensive overview of the application of this compound in cytokinin pathway elucidation, detailing experimental protocols, data interpretation, and the underlying signaling mechanisms.

This compound: A Powerful Tool for Cytokinin Analysis

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin. The deuterated form, this compound (DHZR-d3), incorporates three deuterium (B1214612) atoms, creating a stable, heavy-isotope-labeled internal standard. This standard is chemically identical to its endogenous counterpart but can be distinguished by its higher mass in mass spectrometry.

The use of DHZR-d3 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis offers several advantages:

  • Accurate Quantification: By adding a known amount of DHZR-d3 to a sample at the beginning of the extraction process, any losses of the analyte during sample preparation can be corrected for, leading to highly accurate quantification of endogenous DHZR.

  • High Sensitivity and Specificity: LC-MS/MS provides excellent sensitivity and specificity, allowing for the detection and quantification of cytokinins at very low concentrations in complex biological matrices.

  • Metabolic Flux Analysis: Deuterium-labeled cytokinins can be used as tracers to study their metabolic fate within the plant, providing insights into biosynthesis, degradation, and transport pathways.

Cytokinin Biosynthesis and Signaling Pathway

The biosynthesis of most isoprenoid cytokinins, including dihydrozeatin, originates from the production of isopentenyladenosine-5'-monophosphate (iPMP). This process can occur through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. Dihydrozeatin itself is formed by the reduction of the double bond in the isoprenoid side chain of zeatin.

The cytokinin signal is perceived by transmembrane histidine kinase receptors located on the endoplasmic reticulum and plasma membrane. Upon cytokinin binding, these receptors autophosphorylate and initiate a phosphorelay cascade that ultimately leads to the activation of type-B Arabidopsis Response Regulators (ARRs) in the nucleus. These activated type-B ARRs function as transcription factors, modulating the expression of cytokinin-responsive genes and thereby orchestrating the plant's response to the hormone.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (e.g., Dihydrozeatin) Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding & Activation AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorelay ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylation ARR_A Type-A ARR (Negative Regulator) ARR_B->ARR_A Induction Gene Cytokinin-Responsive Genes ARR_B->Gene Transcriptional Activation ARR_A->Receptor Negative Feedback

Cytokinin Signaling Pathway

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation protocol is critical for accurate cytokinin analysis. The following is a generalized procedure that can be adapted for various plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings, root tips, leaves)

  • Liquid nitrogen

  • Extraction buffer: Methanol (B129727)/Water/Formic Acid (15:4:1, v/v/v), pre-chilled to -20°C

  • This compound internal standard solution (e.g., 1 ng/µL in methanol)

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater, mortar and pestle)

  • Centrifuge (refrigerated)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Accurately weigh the frozen tissue (typically 10-100 mg).

  • Homogenize the tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater.

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • Add a known amount of this compound internal standard to each sample. The amount should be comparable to the expected endogenous levels of DHZR.

  • Add 1 mL of ice-cold extraction buffer to the sample.

  • Incubate the sample at -20°C for at least 1 hour with occasional vortexing to ensure complete extraction.

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • For cleaner samples, a solid-phase extraction (SPE) step can be performed. Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant, wash with a low percentage of organic solvent, and elute the cytokinins with a higher concentration of organic solvent (e.g., 80% methanol).

  • Evaporate the solvent from the eluate under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Illustrative Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (Illustrative Example):

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dihydrozeatin riboside (DHZR)354.2222.1
This compound (DHZR-d3) 357.2 225.1

Note: These are hypothetical MRM transitions and should be optimized for the specific instrument used.

Data Presentation and Interpretation

The concentration of endogenous Dihydrozeatin riboside is calculated by comparing the peak area of the endogenous compound to the peak area of the known amount of added this compound internal standard.

Illustrative Quantitative Data:

The following table presents hypothetical data on cytokinin levels in Arabidopsis thaliana seedlings under control and drought stress conditions, as might be determined using this compound as an internal standard for DHZR.

CytokininControl (pmol/g FW)Drought Stress (pmol/g FW)Fold Change
trans-Zeatin (tZ)15.2 ± 2.18.5 ± 1.5-1.79
trans-Zeatin Riboside (tZR)25.8 ± 3.512.1 ± 2.0-2.13
Isopentenyladenine (iP)5.1 ± 0.89.8 ± 1.2+1.92
Isopentenyladenosine (iPR)12.4 ± 1.920.5 ± 2.8+1.65
Dihydrozeatin Riboside (DHZR) 8.9 ± 1.1 15.3 ± 2.2 +1.72

This table is for illustrative purposes only and does not represent actual experimental data.

An increase in DHZR levels under drought stress, as shown in the hypothetical data, could suggest a role for this cytokinin in stress response signaling.

Experimental and Logical Workflows

The elucidation of the cytokinin pathway using this compound typically follows a structured workflow.

Experimental_Workflow PlantMaterial Plant Material (e.g., Arabidopsis seedlings) Treatment Experimental Treatment (e.g., Drought Stress) PlantMaterial->Treatment Harvesting Tissue Harvesting & Flash Freezing Treatment->Harvesting Spiking Spiking with This compound Harvesting->Spiking Extraction Cytokinin Extraction Spiking->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis (MRM Mode) Purification->Analysis Quantification Data Processing & Quantification Analysis->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Experimental Workflow

The logical relationship for using a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry.

Isotope_Dilution_Logic Sample Biological Sample (Unknown amount of DHZR) Combined Combined Sample Sample->Combined Standard Known Amount of This compound Standard->Combined Extraction Extraction & Purification Combined->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (DHZR / DHZR-d3) LCMS->Ratio Calculate Calculate Endogenous DHZR Concentration Ratio->Calculate

Isotope Dilution Logic

Conclusion

This compound is a vital tool for researchers seeking to accurately quantify endogenous cytokinin levels and unravel the complexities of the cytokinin signaling pathway. Its use as an internal standard in LC-MS/MS analysis provides the precision and sensitivity required to detect subtle changes in hormone concentrations in response to developmental cues and environmental stimuli. By integrating this powerful analytical technique with genetic and physiological studies, scientists can continue to build a more complete picture of how cytokinins regulate plant life.

The Ubiquitous Presence of Dihydrozeatin and its Riboside in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of the cytokinin dihydrozeatin (DHZ) and its corresponding riboside (DHZR) across the plant kingdom. It provides a comprehensive overview of their quantitative levels in various plant tissues, detailed experimental protocols for their extraction and analysis, and a visualization of their signaling cascade. This document is intended to serve as a valuable resource for researchers investigating plant development, hormone signaling, and for professionals in drug discovery exploring natural compounds with potential therapeutic applications.

Quantitative Occurrence of Dihydrozeatin and its Riboside

Dihydrozeatin and its riboside are naturally occurring isoprenoid cytokinins found throughout the plant kingdom. While generally less abundant than their unsaturated counterpart, trans-zeatin, they play crucial roles in plant growth and development. Their increased stability, due to resistance to degradation by cytokinin oxidase/dehydrogenase, suggests a significant role in maintaining cytokinin homeostasis.[1][2] The following tables summarize the quantitative data on the presence of DHZ and DHZR in various plant species and tissues.

Table 1: Concentration of Dihydrozeatin (DHZ) in Various Plant Tissues

Plant SpeciesTissueConcentration (pmol/g FW)Reference
Zea maysDry KernelsPresent (levels decrease prior to radicle emergence)[3][4]
Developing Kernels (12 DAP)Present[5]
Medicago sativa (Lucerne)Dry SeedsPredominant free cytokinin[3][4]
Avena sativa (Oats)Dry SeedsDetected in low concentrations[3][4]
Cocos nucifera (Coconut)Milk (Endosperm)Trace amounts[6]
Lupinus angustifolius (Lupin)Seedlings (xylem sap)Present[7]
Arabidopsis thalianaSeedlingsPresent[8]

Table 2: Concentration of Dihydrozeatin Riboside (DHZR) in Various Plant Tissues

Plant SpeciesTissueConcentration (pmol/g FW)Reference
Zea maysDry KernelsDetected in low concentrations[4]
Developing Kernels (12 DAP)Present[5]
Mature KernelsPresent[9]
Medicago sativa (Lucerne)Dry SeedsDetected in low concentrations[4]
Avena sativa (Oats)Dry SeedsDetected in low concentrations[4]
Lupinus angustifolius (Lupin)SeedlingsPresent[7]
Rosa sp. (Rose)Cuttings (bud region and stem base)Levels fluctuate during adventitious root formation[10]
Phaseolus vulgaris (Bean)Leaves of decapitated plantsIdentified

Experimental Protocols for Dihydrozeatin and Dihydrozeatin Riboside Analysis

Accurate quantification of DHZ and DHZR requires robust and sensitive analytical methods. The following protocol outlines a widely used methodology for the extraction, purification, and quantification of these cytokinins from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction and Purification

This protocol is based on the modified Bieleski's solvent extraction followed by solid-phase extraction (SPE) for purification.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Modified Bieleski's solvent (methanol:formic acid:water, 15:1:4, v/v/v)

  • Deuterated internal standards (e.g., [²H₅]DHZ, [²H₅]DHZR)

  • Oasis MCX SPE cartridges

  • Methanol (B129727)

  • 1 M Formic acid

  • 0.35 M NH₄OH in 60% methanol

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization: Freeze a known weight of plant tissue (e.g., 100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: To the powdered tissue, add 1 mL of pre-chilled (-20°C) modified Bieleski's solvent containing deuterated internal standards. Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is recommended for optimal extraction).

  • Centrifugation: Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Re-extract the pellet with another 0.5 mL of the extraction solvent, vortex, and centrifuge again.

  • Pooling: Combine the supernatants from both extractions.

  • SPE Column Conditioning: Condition an Oasis MCX SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.

  • Sample Loading: Dilute the pooled supernatant with water to reduce the methanol concentration to below 10% and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the column with 1 mL of 1 M formic acid to remove acidic interferents.

    • Wash the column with 1 mL of methanol to remove non-polar interferents.

  • Elution: Elute the cytokinins (including DHZ and DHZR) with 2 mL of 0.35 M NH₄OH in 60% methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by UPLC-MS/MS

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for DHZ, DHZR, and their deuterated internal standards need to be determined and optimized.

Visualizing the Dihydrozeatin Signaling Pathway

Cytokinin signaling is mediated by a multi-step two-component signaling (TCS) pathway. In Arabidopsis thaliana roots, dihydrozeatin has been shown to be specifically perceived by the histidine kinase receptor AHK3.[8][11][12][13] This initiates a phosphorelay cascade that ultimately leads to changes in gene expression.

Dihydrozeatin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZ Dihydrozeatin (DHZ) AHK3 AHK3 Receptor (Histidine Kinase) DHZ->AHK3 Binds to CHASE domain P1 P AHK3->P1 AHP AHP (Histidine Phosphotransfer Protein) P1->AHP Phosphorelay P2 P AHP->P2 Type_B_ARR Type-B ARR (ARR1, ARR12, ARR11) P2->Type_B_ARR Phosphorelay (in nucleus) P3 P Type_B_ARR->P3 Cytokinin_Response_Genes Cytokinin Response Genes P3->Cytokinin_Response_Genes Activates Transcription Type_A_ARR Type-A ARR (Negative Regulator) Cytokinin_Response_Genes->Type_A_ARR Induces Expression Type_A_ARR->AHP Inhibits Phosphorelay dummy1 dummy2

Caption: Dihydrozeatin signaling pathway in Arabidopsis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction, purification, and analysis of dihydrozeatin and its riboside from plant tissues.

Experimental_Workflow Start Plant Tissue Sampling Homogenization Homogenization in Liquid N2 Start->Homogenization Extraction Extraction with Modified Bieleski's Solvent (+ Internal Standards) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) (Oasis MCX) Supernatant->SPE Wash Wash (Formic Acid & Methanol) SPE->Wash Elution Elution (NH4OH in Methanol) Wash->Elution Dry Evaporation to Dryness Elution->Dry Reconstitution Reconstitution in Mobile Phase Dry->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for cytokinin analysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Dihydrozeatin Riboside-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various stages of plant growth and development, including cell division and differentiation. The accurate quantification of cytokinins like DHZR in plant tissues and other biological matrices is essential for research in plant science, agriculture, and biotechnology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards, such as dihydrozeatin riboside-d3 (DHZR-d3), is critical for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4] This application note provides a detailed protocol for the analysis of DHZR using a stable isotope dilution method with DHZR-d3.

Cytokinin Biosynthesis and Signaling

Cytokinins are synthesized in plants through the isopentenyladenosine-5'-monophosphate (iPMP) pathway.[5][6][7] The process begins with the attachment of an isopentenyl group to an adenosine (B11128) moiety, which is then hydroxylated to form zeatin-type cytokinins.[7] The signaling of cytokinins is mediated by a two-component system that involves histidine kinase receptors and response regulators, ultimately leading to the transcriptional regulation of cytokinin-responsive genes.[8]

cytokinin_biosynthesis cluster_pathway Cytokinin Biosynthesis DMAPP Dimethylallyl pyrophosphate iPMP/iPDP Isopentenyladenosine 5'-mono/di-phosphate DMAPP->iPMP/iPDP ATP/ADP ATP / ADP ATP/ADP->iPMP/iPDP IPT tZRMP trans-Zeatin riboside 5'-monophosphate iPMP/iPDP->tZRMP CYP735A DHZR Dihydrozeatin Riboside tZRMP->DHZR Reduction

Caption: Simplified overview of the cytokinin biosynthesis pathway.

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) CK_Receptor->AHP Phosphorylation ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation ARR_A Type-A Response Regulator (ARR-A) ARR_B->ARR_A Activation Gene_Expression Cytokinin Response Gene Expression ARR_B->Gene_Expression Activation ARR_A->AHP Negative Feedback Cytokinin Cytokinin Cytokinin->CK_Receptor

Caption: Overview of the cytokinin signaling pathway.

Experimental Protocol

This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of DHZR using DHZR-d3 as an internal standard.

experimental_workflow Sample_Collection 1. Sample Collection (e.g., plant tissue) Homogenization 2. Homogenization in Extraction Buffer with DHZR-d3 Internal Standard Sample_Collection->Homogenization SPE 3. Solid-Phase Extraction (SPE) Cleanup Homogenization->SPE Evaporation_Reconstitution 4. Evaporation and Reconstitution SPE->Evaporation_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for DHZR analysis.

Materials and Reagents
  • Dihydrozeatin riboside (DHZR) standard

  • This compound (DHZR-d3) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

  • Plant tissue or other biological samples

Sample Preparation
  • Extraction:

    • Accurately weigh approximately 50-100 mg of frozen and ground plant tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of a pre-chilled (-20°C) extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v).[9]

    • Add the DHZR-d3 internal standard to a final concentration of 1-10 ng/mL.

    • Homogenize the sample using a bead beater or tissue lyser for 5 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

    • Elute the cytokinins with 1 mL of 0.35 M NH4OH in 60% methanol.[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a wash and re-equilibration step.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The following precursor-to-product ion transitions should be monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dihydrozeatin Riboside354.2222.115-25
This compound357.2222.115-25

Note: Collision energy should be optimized for the specific instrument being used.

Data Presentation

The following table summarizes typical quantitative data that can be expected from this method. The values are based on literature and should be validated for each specific application.[1][10]

ParameterDihydrozeatin Riboside
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Recovery (%)85 - 115%
Precision (RSD %)< 15%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of dihydrozeatin riboside in biological samples using LC-MS/MS with a stable isotope-labeled internal standard. The use of this compound ensures high accuracy and precision, making this method suitable for a wide range of research and development applications. The provided experimental details, along with the diagrams of the relevant biological pathways and workflow, offer a complete guide for researchers and scientists in the field.

References

Application Notes and Protocols for Dihydrozeatin Riboside-d3 in Plant Tissue Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Dihydrozeatin riboside-d3 (DHZR-d3) as an internal standard for the accurate quantification of cytokinins in plant tissue extracts. The protocols outlined below are intended for use by professionals in plant science, analytical chemistry, and drug development.

Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that regulate various aspects of plant growth and development. Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological roles and for applications in agriculture and drug discovery. The isotope dilution method, employing stable isotope-labeled internal standards, is the gold standard for the precise quantification of phytohormones by mass spectrometry. This compound, a deuterated analog of DHZR, serves as an ideal internal standard for this purpose. When added to a sample at the beginning of the extraction procedure, it experiences the same processing and analytical variations as the endogenous analyte, allowing for accurate correction of analyte losses during sample preparation and ionization effects in the mass spectrometer.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to the sample matrix before any extraction or purification steps. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard using a mass spectrometer, the concentration of the endogenous analyte can be accurately determined, compensating for any losses during sample workup.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Result Plant_Tissue Plant Tissue (Endogenous Analyte) Add_Standard Addition of Known Amount of this compound (Internal Standard) Plant_Tissue->Add_Standard Extraction Extraction & Purification Add_Standard->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Analyte + Standard Mixture Quantification Quantification (Ratio of Analyte to Standard) LC_MS->Quantification Result Accurate Concentration of Endogenous Analyte Quantification->Result G cluster_0 Sample Preparation cluster_1 SPE Purification cluster_2 Analysis Start Frozen Plant Tissue Powder Extraction Extraction with Methanol:Water:Formic Acid + DHZR-d3 Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Loading Load Sample Supernatant->SPE_Loading SPE_Conditioning Condition SPE Cartridge (Methanol, Acetic Acid) SPE_Conditioning->SPE_Loading SPE_Washing Wash Cartridge (Acetic Acid, Methanol) SPE_Loading->SPE_Washing SPE_Elution Elute Cytokinins (Ammoniated Methanol) SPE_Washing->SPE_Elution Drying Dry Eluate SPE_Elution->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_MS_Analysis UHPLC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Application Notes and Protocols for the Quantitative Analysis of Cytokinins Using Dihydrozeatin Riboside-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth, development, and physiological processes. Accurate quantification of endogenous cytokinin levels is crucial for understanding their function in plant biology and for applications in agriculture and drug development. This document provides a detailed protocol for the quantitative analysis of cytokinins in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dihydrozeatin riboside-d3 as an internal standard. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Cytokinin Signaling Pathway

Cytokinin signal transduction is mediated by a multi-step phosphorelay system, similar to two-component signaling systems in bacteria. The pathway begins with the binding of cytokinin to a histidine kinase receptor in the cell membrane, leading to autophosphorylation. This phosphate (B84403) group is then transferred through a series of phosphotransfer proteins to a response regulator in the nucleus, which in turn modulates the transcription of cytokinin-responsive genes.

CytokininSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylation ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation ARR_A Type-A Response Regulator (ARR-A) ARR_B->ARR_A Induction Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression Activation ARR_A->Receptor Negative Feedback Cytokinin Cytokinin Cytokinin->Receptor Binding

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow

The quantitative analysis of cytokinins involves several key steps, from sample preparation to data analysis. The use of an internal standard, such as this compound, is introduced early in the workflow to ensure accurate quantification.

ExperimentalWorkflow Sample Plant Tissue Homogenization Extraction Extraction with Modified Bieleski's Solvent (+ this compound) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., Oasis MCX) Supernatant->SPE Elution Elution of Cytokinins SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: The experimental workflow for cytokinin quantification.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from established methods for cytokinin extraction from plant tissues.[1][2]

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Modified Bieleski's solvent: methanol (B129727):formic acid:water (15:1:4, v/v/v)

  • This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Refrigerated centrifuge

Procedure:

  • Weigh 50-100 mg of fresh or frozen plant tissue into a pre-chilled 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold modified Bieleski's solvent.

  • Add a known amount of this compound internal standard to each sample. The amount should be optimized to be within the linear range of the calibration curve and comparable to the expected endogenous cytokinin levels.

  • Homogenize the tissue thoroughly using a bead beater or by grinding in a liquid nitrogen-cooled mortar and pestle.

  • Incubate the homogenate at -20°C for at least 1 hour to allow for complete extraction.

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Re-extract the pellet with another 0.5 mL of the extraction solvent, vortex, and centrifuge again.

  • Pool the supernatants.

Solid-Phase Extraction (SPE) Purification

This protocol utilizes a mixed-mode cation exchange cartridge (e.g., Oasis MCX) for the purification of cytokinins.[1]

Materials:

  • Oasis MCX SPE cartridges (30 mg)

  • SPE manifold

  • Methanol

  • 1 M Formic acid

  • 0.35 M Ammonium (B1175870) hydroxide (B78521) in water

  • 0.35 M Ammonium hydroxide in 60% methanol

  • Nitrogen evaporator

Procedure:

  • Condition the Oasis MCX cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Acidify the pooled supernatant from the extraction step with 1 M formic acid to a final concentration of approximately 0.1 M.

  • Load the acidified extract onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of 1 M formic acid to remove acidic and neutral interferents.

  • Wash the cartridge with 2 mL of methanol to remove non-polar interferents.

  • Elute cytokinin nucleotides with 2 mL of 0.35 M ammonium hydroxide in water.

  • Elute cytokinin bases, ribosides, and glucosides (including this compound) with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.

  • Collect the eluates and evaporate to dryness under a gentle stream of nitrogen at 40°C.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for each cytokinin, including this compound, need to be optimized. The transitions for this compound are predicted based on the fragmentation of similar deuterated cytokinin ribosides, which typically involves the loss of the ribose moiety.

Predicted MRM Transitions for this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound356.2224.1

Note: These are predicted transitions and should be confirmed by direct infusion of the this compound standard into the mass spectrometer.

Quantitative Data Presentation

The following table summarizes typical performance characteristics for the quantitative analysis of cytokinins using LC-MS/MS with deuterated internal standards. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterTypical ValueReference
**Linearity (R²) **> 0.99[3]
Recovery (%) 80-110%[3]
Limit of Detection (LOD) 0.1 - 10 pg/mL[4]
Limit of Quantification (LOQ) 0.5 - 25 pg/mL[4]

Conclusion

The protocol described in these application notes provides a robust and reliable method for the quantitative analysis of cytokinins in plant tissues. The use of this compound as an internal standard is critical for achieving accurate and precise results by compensating for analytical variability. The detailed experimental procedures and performance data presented here will be a valuable resource for researchers, scientists, and drug development professionals working with cytokinins.

References

Application Note: Absolute Quantification of Cytokinins in Plant Tissues Using Dihydrozeatin riboside-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant hormones, or phytohormones, are signaling molecules that regulate various aspects of plant growth and development, even at very low concentrations.[1][2] Cytokinins are a class of phytohormones that promote cell division and are involved in numerous developmental processes. Accurate and precise quantification of these hormones is crucial for understanding plant physiology and for applications in agriculture and drug development.[1][3]

This application note details a robust and sensitive method for the absolute quantification of cytokinins in plant tissues using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] The method employs Dihydrozeatin riboside-d3 as an internal standard to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[4]

Principle of Stable Isotope Dilution

The stable isotope dilution method is a highly accurate technique for quantifying compounds in complex matrices.[3][4] A known amount of a stable isotope-labeled analog of the analyte of interest (in this case, this compound) is added to the sample at the beginning of the extraction process.[4] This internal standard is chemically identical to the endogenous analyte but has a different mass due to the isotopic labeling.[4] By measuring the ratio of the endogenous analyte to the labeled internal standard using mass spectrometry, the absolute concentration of the endogenous analyte can be determined, compensating for any losses during sample preparation and ionization suppression or enhancement during analysis.[4][5]

G Principle of Stable Isotope Dilution cluster_sample Plant Sample cluster_standard Internal Standard cluster_process Sample Processing cluster_result Quantification endogenous Endogenous Analyte (e.g., Dihydrozeatin riboside) extraction Extraction & Purification endogenous->extraction labeled Known amount of Isotope-Labeled Standard (this compound) labeled->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Measure Peak Area Ratio (Endogenous / Labeled) analysis->ratio quant Calculate Absolute Concentration ratio->quant

Caption: Principle of the stable isotope dilution method for absolute quantification.

Experimental Protocols

Materials and Reagents
  • Plant tissue (e.g., leaves, roots)

  • This compound internal standard solution (concentration verified)

  • Liquid nitrogen

  • Extraction Solvent: 80% acetonitrile (B52724) with 1% acetic acid in Milli-Q water[6]

  • Solid-Phase Extraction (SPE) Cartridges: C18 Sep-Pak type[6]

  • Methanol (100%)

  • 1% Acetic acid in water

  • LC-MS grade solvents (acetonitrile, water, formic acid)

Sample Preparation and Extraction
  • Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[6][7]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[7][8]

  • Weighing: Accurately weigh approximately 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.[8]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The amount should be chosen to be in a similar concentration range as the expected endogenous cytokinin levels.

  • Extraction:

    • Add 1 mL of pre-chilled extraction solvent (80% acetonitrile with 1% acetic acid) to each sample tube.[6]

    • Vortex thoroughly to mix.

    • Incubate on a shaker or rotator for 1 hour at 4°C.[8]

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.[8]

    • Carefully collect the supernatant into a new tube.[8]

  • Solvent Evaporation: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) at room temperature.[6]

Solid-Phase Extraction (SPE) Purification
  • Reconstitution: Re-dissolve the dried extract in 1 mL of 1% acetic acid.[6]

  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge with 1 mL of 100% methanol.[6]

    • Equilibrate the cartridge with 1 mL of 1% acetic acid. Do not let the cartridge run dry.[6]

  • Sample Loading: Load the re-dissolved sample onto the conditioned C18 cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.[6]

  • Elution: Elute the cytokinins with 2 mL of 80% acetonitrile with 1% acetic acid into a new collection tube.[6]

  • Final Evaporation and Reconstitution:

    • Evaporate the eluate to dryness using a vacuum concentrator.[6]

    • Reconstitute the purified extract in a small, precise volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.[6]

G Experimental Workflow for Cytokinin Quantification sample Plant Tissue Sample freeze Freeze in Liquid Nitrogen sample->freeze grind Grind to Fine Powder freeze->grind weigh Weigh Sample grind->weigh spike Spike with This compound weigh->spike extract Extract with Acetonitrile/Acetic Acid spike->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge evaporate1 Evaporate to Dryness centrifuge->evaporate1 reconstitute1 Reconstitute in 1% Acetic Acid evaporate1->reconstitute1 spe Solid-Phase Extraction (C18) reconstitute1->spe elute Elute Cytokinins spe->elute evaporate2 Evaporate Eluate elute->evaporate2 reconstitute2 Reconstitute for Analysis evaporate2->reconstitute2 lcms LC-MS/MS Analysis reconstitute2->lcms

Caption: Workflow for the extraction and purification of cytokinins from plant tissues.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[2]

  • Column: A reversed-phase C18 column suitable for separating polar compounds.

  • Mobile Phases:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase (B) to elute the cytokinins.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for the endogenous cytokinins and the this compound internal standard need to be optimized for the specific instrument used.[5]

Data Presentation

The following table provides representative quantitative data for cytokinin analysis using LC-MS/MS. These values can vary depending on the plant matrix, instrumentation, and specific protocol.

AnalyteRetention Time (min)MRM Transition (m/z)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
trans-Zeatin3.2220.1 -> 136.10.10.385-115
cis-Zeatin3.5220.1 -> 136.10.10.385-115
Dihydrozeatin3.4222.1 -> 136.10.10.485-115
Isopentenyladenine4.1204.1 -> 136.10.050.285-115
trans-Zeatin riboside2.8352.2 -> 220.10.20.685-115
Dihydrozeatin riboside3.0354.2 -> 222.10.20.785-115
This compound (IS) 3.0 357.2 -> 225.1 - - -

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are representative and may vary.[9] Recovery rates are typically within the 85-115% range for stable isotope dilution methods.[5]

Conclusion

The use of this compound as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a highly accurate, sensitive, and specific method for the absolute quantification of cytokinins in plant tissues. This protocol offers a reliable workflow for researchers in plant science and related fields, enabling precise measurements of key phytohormones to unravel their complex roles in plant biology.

References

Application Note: High-Throughput Cytokinin Profiling Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth, development, and physiological processes.[1] Accurate quantification of endogenous cytokinin levels is crucial for understanding their function in various biological systems. This application note provides a detailed protocol for the sensitive and accurate profiling of cytokinins in plant tissues using a robust method based on isotope dilution mass spectrometry. The use of deuterated internal standards ensures high precision and accuracy by correcting for analyte loss during sample preparation and variations in instrument response.[2][3] The described workflow, from sample extraction and purification to final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is designed for high-throughput and reliable quantification of a broad range of cytokinin metabolites.

Materials and Reagents

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Formic acid (LC-MS grade), Acetic acid (glacial), Ammonium (B1175870) hydroxide (B78521)

  • Extraction Buffer (Modified Bieleski Buffer): 60% Methanol, 10% Formic acid, 30% Water[4]

  • Deuterated Cytokinin Standards: A mixture of deuterated cytokinin standards (e.g., [²H₅]tZ, [²H₅]tZR, [²H₆]iP, [²H₆]iPA) from a commercial supplier.

  • Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges

  • Other: Liquid nitrogen, centrifuge tubes, evaporator system (e.g., nitrogen stream), autosampler vials.

Experimental Workflow

The overall experimental workflow for cytokinin profiling is depicted below.

G cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Sample Plant Tissue Collection (Flash-freeze in Liquid N₂) Homogenization Homogenization Sample->Homogenization Extraction Extraction with Modified Bieleski Buffer & Deuterated Standards Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE_Conditioning SPE Column Conditioning Supernatant1->SPE_Conditioning SPE_Loading Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution SPE_Washing->SPE_Elution Evaporation Evaporation to Dryness SPE_Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Fig. 1: Experimental workflow for cytokinin profiling.

Detailed Experimental Protocols

1. Sample Preparation

  • Tissue Collection: Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.[5] Store samples at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled centrifuge tube.

    • Add 1 mL of ice-cold modified Bieleski buffer.[4]

    • Add the deuterated internal standard mix at a known concentration (e.g., 1 ng per sample).

    • Incubate on a shaker for 1 hour at 4°C in the dark.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. For optimal recovery, the pellet can be re-extracted with another 0.5 mL of extraction buffer, centrifuged, and the supernatants pooled.

2. Solid-Phase Extraction (SPE) Purification

This protocol utilizes Oasis MCX cartridges for the purification of cytokinins.[6]

  • Column Conditioning:

    • Pass 1 mL of methanol through the Oasis MCX cartridge.

    • Pass 1 mL of Milli-Q water through the cartridge.

    • Equilibrate the cartridge with 1 mL of 1 M formic acid.

  • Sample Loading: Dilute the supernatant with 1 M formic acid to a final volume of 2 mL and load it onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interferents.

    • Wash the cartridge with 1 mL of methanol to remove hydrophobic interferents.

  • Elution:

    • Elute the cytokinin bases, ribosides, and glucosides with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.

    • For the analysis of cytokinin nucleotides, a separate elution can be performed with 2 mL of 0.35 M ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the different cytokinin species. For example, a linear gradient from 5% to 50% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for each native cytokinin and its corresponding deuterated standard need to be optimized.

Data Presentation

The use of deuterated internal standards allows for accurate quantification. Below are representative tables for recovery rates and cytokinin levels in Arabidopsis thaliana seedlings.

Table 1: Recovery of Deuterated Cytokinin Standards

Deuterated StandardAverage Recovery (%)Standard Deviation (%)
[²H₅]trans-Zeatin85.24.1
[²H₅]trans-Zeatin Riboside88.93.5
[²H₆]Isopentenyladenine82.75.2
[²H₆]Isopentenyladenosine86.14.8

Table 2: Endogenous Cytokinin Levels in 14-day-old Arabidopsis thaliana Seedlings (pmol/g FW)

CytokininShootRoot
trans-Zeatin2.5 ± 0.41.8 ± 0.3
trans-Zeatin Riboside5.1 ± 0.73.9 ± 0.5
Isopentenyladenine3.2 ± 0.54.1 ± 0.6
Isopentenyladenosine7.8 ± 1.16.5 ± 0.9

Data are presented as mean ± standard deviation from three biological replicates.

Cytokinin Signaling Pathway

A simplified diagram of the cytokinin signaling pathway is presented below to provide context for the biological relevance of cytokinin profiling.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylation ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation ARR_A Type-A Response Regulator (ARR-A) ARR_B->ARR_A Transcription Activation Gene Cytokinin Response Genes ARR_B->Gene Transcription Activation ARR_A->Receptor Negative Feedback Cytokinin Cytokinin Cytokinin->Receptor Binding

References

Application Notes and Protocols for Dihydrozeatin Riboside-d3 in Targeted Metabolomics of Phytohormones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytohormones are a class of signaling molecules that regulate a wide array of physiological and developmental processes in plants, even at very low concentrations.[1][2] Cytokinins, a prominent class of phytohormones, are central to processes such as cell division, differentiation, leaf senescence, and responses to environmental stimuli.[3] Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin. The targeted metabolomic analysis of these compounds provides crucial insights into plant biology and can be applied in agricultural research and the development of new plant growth regulators.

Accurate quantification of endogenous phytohormone levels is challenging due to their low abundance and the complexity of plant matrices. The use of stable isotope-labeled internal standards, such as Dihydrozeatin riboside-d3 (DHZR-d3), is the gold standard for achieving precise and accurate quantification via the isotope dilution method with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This application note provides detailed protocols for the use of DHZR-d3 as an internal standard in the targeted analysis of cytokinins and presents relevant quantitative data and pathway information.

Data Presentation

The accurate quantification of phytohormones relies on the use of optimized LC-MS/MS parameters, particularly for Multiple Reaction Monitoring (MRM). The following table summarizes representative MRM parameters for common cytokinins. It is important to note that the optimal parameters for this compound may need to be determined empirically on the specific instrument being used.

Table 1: Representative LC-MS/MS Parameters for Cytokinin Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
This compound (IS) 358.2226.2~15-25Positive
Dihydrozeatin riboside355.2223.2~15-25Positive
trans-Zeatin220.1136.1~20-30Positive
trans-Zeatin riboside352.2220.2~15-25Positive
Isopentenyladenine (iP)204.1136.1~20-30Positive
Isopentenyladenosine (iPA)336.2204.2~15-25Positive

Note: The MRM transition for this compound is predicted based on the fragmentation of the non-labeled compound and the addition of three daltons to the precursor and the aglycone fragment. The optimal collision energy should be determined experimentally.

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 100% methanol (B129727). Store at -20°C in an amber vial.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 80% methanol. Aliquot and store at -20°C.

  • Spiking Solution (10 ng/mL): Further dilute the working solution 1:100 with the extraction buffer. Prepare this solution fresh before each experiment.

Sample Preparation and Extraction

This protocol is adapted from established methods for phytohormone extraction.[4][5][6]

  • Harvesting: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[1]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled (-20°C) extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v) containing the this compound internal standard at a final concentration of approximately 1-5 ng/mL.[4] The exact concentration should be optimized based on the expected endogenous levels of cytokinins in the sample.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 1 hour with occasional vortexing.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction buffer, and the supernatants can be combined.

Solid-Phase Extraction (SPE) Purification

To remove interfering compounds from the crude extract, a solid-phase extraction step is recommended.[3]

  • Column Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge sequentially with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 1 M formic acid.

  • Sample Loading: Dilute the supernatant from the extraction step with water to reduce the methanol concentration to less than 10%. Load the diluted extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interferents.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferents.

  • Elution: Elute the cytokinins with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.[4]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compounds, hold for a short period, and then return to the initial conditions for column re-equilibration. The gradient should be optimized to achieve good separation of the target analytes.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use the optimized precursor and product ions for each analyte and the internal standard (see Table 1).

    • Instrument Parameters: Optimize the ion source parameters (e.g., spray voltage, gas temperatures, and flow rates) and collision energies for each compound to maximize signal intensity.

Mandatory Visualizations

Cytokinin Signaling Pathway

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (e.g., Dihydrozeatin) AHK AHK (Histidine Kinase Receptor) Cytokinin->AHK Binding & Autophosphorylation AHK_P Phosphorylated AHK AHP AHP (Histidine Phosphotransfer Protein) AHK_P->AHP Phosphotransfer AHP_P Phosphorylated AHP Type_B_ARR Type-B ARR (Response Regulator) AHP_P->Type_B_ARR Phosphotransfer Type_B_ARR_P Phosphorylated Type-B ARR Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR_P->Cytokinin_Response_Genes Activates Transcription Type_A_ARR_Gene Type-A ARR Gene Type_B_ARR_P->Type_A_ARR_Gene Activates Transcription Type_A_ARR Type-A ARR (Negative Regulator) Type_A_ARR_Gene->Type_A_ARR Transcription & Translation Type_A_ARR->AHP_P Negative Feedback (Inhibition of Phosphotransfer)

Caption: A simplified diagram of the two-component cytokinin signaling pathway.

Experimental Workflow for Targeted Metabolomics

Experimental_Workflow Sample_Collection 1. Sample Collection (Plant Tissue) Homogenization 2. Homogenization (Liquid Nitrogen) Sample_Collection->Homogenization Extraction 3. Extraction (with DHZR-d3 Internal Standard) Homogenization->Extraction Purification 4. Solid-Phase Extraction (SPE) Extraction->Purification Analysis 5. LC-MS/MS Analysis (MRM Mode) Purification->Analysis Data_Processing 6. Data Processing & Quantification Analysis->Data_Processing

Caption: A generalized workflow for the quantitative analysis of phytohormones.

References

Application Note and Protocol for the Determination of Cytokinin Levels in Arabidopsis using Dihydrozeatin Riboside-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence.[1][2] Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological functions and for developing strategies to modulate plant growth in agricultural and biotechnological applications. This application note provides a detailed protocol for the sensitive and accurate determination of cytokinin levels in Arabidopsis thaliana tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dihydrozeatin riboside-d3 (DHZR-d3) as an internal standard. The use of a deuterated internal standard is critical for correcting for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis, ensuring high accuracy and reproducibility.

Experimental Protocols

This protocol outlines the steps for sample preparation, cytokinin extraction, purification, and subsequent analysis by LC-MS/MS.

Plant Material and Growth Conditions

Arabidopsis thaliana (e.g., ecotype Columbia) seeds can be sown on a mixture of leaf mould, clay, and sand and grown in controlled environment cabinets.[3] For specific experimental aims, such as studying the floral transition, plants can be grown under short-day conditions (e.g., 8 hours light / 16 hours dark) and then transferred to long-day conditions (e.g., 16 hours light / 8 hours dark) to induce flowering.[3]

Sample Collection and Preparation
  • Harvest Arabidopsis tissues (e.g., leaves, roots, or whole seedlings) and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Accurately weigh 10-50 mg of the frozen powder into a 2 mL microcentrifuge tube.

Cytokinin Extraction
  • Prepare a modified Bieleski extraction solvent: methanol (B129727)/water/formic acid (15:4:1, v/v/v).[4]

  • To each sample, add 1 mL of the pre-chilled (-20°C) extraction solvent.

  • Add the internal standard, this compound (DHZR-d3), to each sample to a final concentration of 1 pmol per sample.

  • Homogenize the samples using a tissue lyser for 2 x 1 minute at 30 Hz.

  • Incubate the samples at -20°C for 1 hour with occasional vortexing.

  • Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new 2 mL microcentrifuge tube.

  • Repeat the extraction step by adding another 1 mL of extraction solvent to the pellet, vortexing, incubating for 30 minutes at -20°C, and centrifuging again.

  • Pool the two supernatants for each sample.

Solid-Phase Extraction (SPE) Purification

For purification of cytokinin bases, ribosides, and glucosides, a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) is recommended.[4]

  • Evaporate the pooled supernatant to approximately 1 mL under a stream of nitrogen gas to remove the methanol.

  • Add 1 mL of 1 M formic acid to the remaining aqueous extract.

  • Condition an Oasis MCX SPE cartridge (30 mg) by washing with 1 mL of methanol followed by 1 mL of ultrapure water, and finally equilibrating with 1 mL of 1 M formic acid.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 1 M formic acid to remove interfering substances.

  • Wash the cartridge with 1 mL of methanol to elute acidic compounds like abscisic acid and gibberellins.

  • Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then gradually increased to elute the cytokinins. For example: 0-1 min, 5% B; 1-10 min, 5-50% B; 10-12 min, 50-95% B; 12-15 min, 95% B; 15-16 min, 95-5% B; 16-20 min, 5% B.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each cytokinin and the internal standard need to be optimized on the specific mass spectrometer used.

Data Presentation

The quantitative data for the LC-MS/MS analysis can be summarized in the following tables.

Table 1: MRM Transitions and Retention Times for Selected Cytokinins

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Dihydrozeatin (DHZ)222.1136.15020
Dihydrozeatin riboside (DHZR)354.2222.15015
DHZR-d3 (Internal Standard) 357.2 225.1 50 15
trans-Zeatin (tZ)220.1136.15020
trans-Zeatin riboside (tZR)352.2220.15015
Isopentenyladenine (iP)204.1136.15020
Isopentenyladenosine (iPR)336.2204.15015

Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used.

Table 2: Example Quantification of Cytokinins in Arabidopsis Seedlings

CytokininConcentration in Wild-Type (pmol/g FW)Concentration in Mutant X (pmol/g FW)Fold Change (Mutant/WT)
Dihydrozeatin (DHZ)1.5 ± 0.33.2 ± 0.52.1
Dihydrozeatin riboside (DHZR)5.8 ± 1.112.5 ± 2.32.2
trans-Zeatin (tZ)10.2 ± 2.54.1 ± 0.80.4
trans-Zeatin riboside (tZR)25.6 ± 4.811.3 ± 2.10.4
Isopentenyladenine (iP)8.7 ± 1.915.4 ± 3.11.8
Isopentenyladenosine (iPR)32.1 ± 6.358.9 ± 10.71.8

Data are presented as mean ± standard deviation from three biological replicates. FW = Fresh Weight.

Mandatory Visualization

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Cytokinin Extraction cluster_purification SPE Purification cluster_analysis Analysis Start Arabidopsis Tissue Collection Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Weigh Weigh Frozen Powder Grind->Weigh Add_Solvent Add Extraction Solvent (MeOH/H2O/FA) Weigh->Add_Solvent Add_IS Add DHZR-d3 Internal Standard Add_Solvent->Add_IS Homogenize Homogenize Add_IS->Homogenize Incubate Incubate at -20°C Homogenize->Incubate Centrifuge1 Centrifuge Incubate->Centrifuge1 Collect_S1 Collect Supernatant 1 Centrifuge1->Collect_S1 Re_extract Re-extract Pellet Centrifuge1->Re_extract Pool Pool Supernatants Collect_S1->Pool Centrifuge2 Centrifuge Re_extract->Centrifuge2 Collect_S2 Collect Supernatant 2 Centrifuge2->Collect_S2 Collect_S2->Pool Evaporate Evaporate Methanol Pool->Evaporate Acidify Acidify with Formic Acid Evaporate->Acidify Load_SPE Load onto Oasis MCX SPE Acidify->Load_SPE Wash1 Wash with Formic Acid Load_SPE->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with NH4OH in MeOH Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for cytokinin analysis.

Cytokinin Signaling Pathway in Arabidopsis

Cytokinin_Signaling_Pathway cluster_perception Signal Perception (Endoplasmic Reticulum) cluster_transduction Signal Transduction (Cytoplasm to Nucleus) cluster_response Signal Response (Nucleus) Cytokinin Cytokinin AHK AHK2, AHK3, CRE1/AHK4 (Histidine Kinase Receptors) Cytokinin->AHK Binding & Autophosphorylation AHP AHPs (Histidine Phosphotransfer Proteins) AHK->AHP Phosphotransfer ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Phosphotransfer (Activation) ARR_A Type-A ARRs (Negative Regulators) AHP->ARR_A Phosphotransfer ARR_B->ARR_A Transcriptional Activation Cytokinin_Response_Genes Cytokinin Response Genes ARR_B->Cytokinin_Response_Genes Transcriptional Activation ARR_A->AHP Negative Feedback (Inhibition)

Caption: Cytokinin signaling pathway in Arabidopsis.

References

Application Note: Solid-Phase Extraction of Cytokinins from Plant Tissues Using a Dihydrozeatin riboside-d3 Spike

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth, development, and responses to environmental stress. Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological functions. This application note provides a detailed protocol for the solid-phase extraction (SPE) of cytokinins from plant tissues, utilizing Dihydrozeatin riboside-d3 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting analyte losses during sample preparation and accounting for matrix effects during analysis.

Principle

This method involves the extraction of cytokinins from homogenized plant tissue using a modified Bieleski's solvent.[1][2][3] this compound is added as an internal standard at the beginning of the extraction process to ensure accurate quantification. The crude extract is then purified and concentrated using a mixed-mode solid-phase extraction (SPE) cartridge, which effectively removes interfering matrix components.[1][2][3] Finally, the purified extract is analyzed by LC-MS/MS for sensitive and selective quantification of various cytokinin species.

Quantitative Data

ParameterRepresentative ValueReference
Recovery of Deuterated Standards 10% - 109.4%[1][4]
Limit of Detection (LOD) 0.22 - 1.1 µg/L (approx. 0.6 - 3 nM)[5]
Limit of Quantification (LOQ) Typically 3-5 times the LOD[6]

Note: The wide range in recovery can be attributed to the specific cytokinin and the complexity of the plant matrix. Optimization for specific tissues may be required to achieve higher and more consistent recoveries. The LOD and LOQ are dependent on the sensitivity of the mass spectrometer used.

Experimental Protocol

Materials and Reagents
  • Plant tissue (e.g., leaves, roots, seedlings)

  • Liquid nitrogen

  • This compound internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity)

  • Modified Bieleski's extraction solvent: methanol (B129727):formic acid:water (15:1:4, v/v/v), pre-chilled to -20°C[1][3]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Oasis MCX SPE cartridges (or equivalent mixed-mode cation exchange cartridges)[1][2]

  • Microcentrifuge tubes

  • Vacuum manifold for SPE

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system with a C18 reversed-phase column

Sample Preparation and Extraction
  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh the powdered tissue (typically 50-100 mg) into a pre-chilled microcentrifuge tube.

  • Add a known amount of this compound internal standard to each sample.

  • Add 1 mL of pre-chilled modified Bieleski's extraction solvent.

  • Vortex thoroughly and incubate at -20°C overnight.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • To maximize yield, re-extract the pellet with another 0.5 mL of the extraction solvent, incubate for 30 minutes at -20°C, and centrifuge again.

  • Combine the supernatants.

Solid-Phase Extraction (SPE) Purification
  • Column Conditioning: Condition an Oasis MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge using a vacuum manifold.[1]

  • Sample Loading: Dilute the combined supernatant with water to reduce the methanol concentration to below 10%. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interferents.[1]

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferents.[1]

  • Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol into a clean collection tube.[1]

Sample Concentration and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for the target cytokinins and the this compound internal standard.

  • Quantification: Create a calibration curve using standards of the target cytokinins. The concentration of endogenous cytokinins in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow Diagram

SPE_Workflow Solid-Phase Extraction Workflow for Cytokinins cluster_sample_prep Sample Preparation & Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Plant Tissue Freeze Freeze in Liquid Nitrogen Sample->Freeze Homogenize Homogenize to Fine Powder Freeze->Homogenize Spike Add this compound Internal Standard Homogenize->Spike Extract Extract with Modified Bieleski's Solvent (-20°C Overnight) Spike->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Condition Condition Oasis MCX Cartridge (Methanol, then Water) Centrifuge->Condition Purification Load Load Diluted Extract Condition->Load Wash1 Wash with 1 M Formic Acid Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with 0.35 M NH4OH in 60% Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Final Preparation Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the solid-phase extraction and analysis of cytokinins.

References

Application of Dihydrozeatin Riboside-d3 in Hormone Cross-Talk Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in regulating various aspects of plant growth and development. In the intricate network of phytohormone signaling, cross-talk between different hormone pathways is fundamental for a plant's ability to adapt to its environment and regulate its developmental processes. Dihydrozeatin riboside-d3 (DHZR-d3) is a stable isotope-labeled form of DHZR, which serves as an invaluable tool for the precise and accurate quantification of endogenous DHZR levels in plant tissues. Its primary application lies in its use as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows researchers to unravel the subtle but significant changes in cytokinin levels during interactions with other hormones like auxins and abscisic acid (ABA), thereby providing insights into the complex mechanisms of hormone cross-talk.

Application in Hormone Cross-Talk Studies

The study of hormone cross-talk is essential to understand how plants integrate various internal and external signals to modulate their growth and stress responses. Cytokinins, auxins, and ABA are key players in this regulatory network, often exhibiting antagonistic or synergistic interactions.

  • Cytokinin-Auxin Cross-Talk: The balance between cytokinins and auxins is crucial for regulating meristem activity, with cytokinins promoting cell differentiation and auxins promoting cell division in the root meristem[1]. DHZR-d3 can be used to accurately quantify changes in DHZR levels in response to altered auxin concentrations or in auxin signaling mutants, helping to elucidate the molecular mechanisms of this antagonistic relationship.

  • Cytokinin-Abscisic Acid (ABA) Cross-Talk: Cytokinins and ABA often act antagonistically in regulating processes like seed germination and stress responses[2]. For instance, cytokinins can counteract the inhibitory effects of ABA on germination. By using DHZR-d3 as an internal standard, researchers can precisely measure how ABA treatment or stress conditions that elevate ABA levels impact the endogenous pool of active cytokinins like DHZR.

Data Presentation: Quantitative Analysis of Hormone Levels

The use of DHZR-d3 as an internal standard in LC-MS/MS analysis allows for the generation of precise quantitative data on hormone levels in different plant tissues and under various experimental conditions. Below are examples of how such data can be structured.

Table 1: Endogenous Hormone Levels in Arabidopsis thaliana Seedlings Under Control and Hormone Treatment Conditions

TreatmentDihydrozeatin Riboside (pmol/g FW)Indole-3-Acetic Acid (IAA) (pmol/g FW)Abscisic Acid (ABA) (pmol/g FW)
Control (Mock)1.2 ± 0.225.4 ± 3.18.7 ± 1.5
1 µM IAA0.8 ± 0.1152.3 ± 15.89.1 ± 1.8
10 µM ABA1.5 ± 0.322.1 ± 2.598.6 ± 10.2

Data are presented as mean ± standard deviation (n=5). FW = Fresh Weight. Quantification was performed by LC-MS/MS using this compound, d2-IAA, and d6-ABA as internal standards.

Table 2: Cytokinin Profile in Flax Roots Following Fusarium oxysporum Infection

Days Post-InfectionDihydrozeatin Riboside (fold change vs. control)cis-Zeatin Riboside (fold change vs. control)Isopentenyladenosine (fold change vs. control)
20.7 ± 0.11.1 ± 0.20.8 ± 0.1
70.5 ± 0.11.5 ± 0.30.6 ± 0.1
140.4 ± 0.052.1 ± 0.40.5 ± 0.08

Data are presented as mean fold change ± standard error (n=4). Data adapted from a study on flax hormonal changes during fungal infection, where deuterated cytokinin standards are typically used for quantification[3].

Experimental Protocols

Protocol 1: Quantification of Endogenous Cytokinins, Auxin, and ABA using LC-MS/MS

This protocol outlines the general steps for the simultaneous extraction, purification, and quantification of major plant hormones from plant tissue, utilizing this compound as an internal standard for DHZR.

1. Materials and Reagents:

  • Plant tissue (e.g., Arabidopsis seedlings, root tissue)

  • Liquid nitrogen

  • Grinding equipment (mortar and pestle, or bead beater)

  • Extraction buffer: Methanol (B129727)/Water/Formic Acid (15:4:1, v/v/v)

  • Internal standards solution: this compound, d2-Indole-3-acetic acid (d2-IAA), d6-Abscisic acid (d6-ABA) in methanol.

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

  • Elution solution: 0.35 M NH4OH in 60% methanol

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Sample Preparation and Extraction:

  • Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder.

  • To the powdered tissue, add 1 mL of ice-cold extraction buffer containing the internal standards (e.g., 1 ng of each deuterated standard).

  • Vortex thoroughly and incubate at -20°C for 1 hour.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

3. Solid-Phase Extraction (SPE) Purification:

  • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge with 1 mL of 1% formic acid.

  • Elute the hormones with 2 mL of the elution solution.

  • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

  • Separate the hormones using a C18 reversed-phase column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

  • Detect and quantify the hormones using multiple reaction monitoring (MRM) mode. The transitions for each native hormone and its corresponding deuterated internal standard are monitored.

5. Data Analysis:

  • Calculate the peak area ratios of the endogenous hormone to its corresponding deuterated internal standard.

  • Quantify the endogenous hormone concentration by comparing the peak area ratio to a standard curve prepared with known amounts of the non-labeled hormone and a fixed amount of the internal standard.

Signaling Pathways and Experimental Workflows

Cytokinin Signaling Pathway

Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK (Cytokinin Receptor) AHP AHP AHK->AHP Phosphorylation ARR_B Type-B ARR AHP->ARR_B Phosphorylation ARR_A Type-A ARR ARR_B->ARR_A Activation Cytokinin_Response Cytokinin Response (Gene Expression) ARR_B->Cytokinin_Response Activation ARR_A->AHP Inhibition Cytokinin Cytokinin (e.g., DHZR) Cytokinin->AHK

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow for Hormone Cross-Talk Analysis

Hormone_Crosstalk_Workflow Plant_Material Plant Material (e.g., Arabidopsis seedlings) Treatment Hormone Treatment (e.g., Auxin, ABA) Plant_Material->Treatment Sampling Sample Collection & Freezing in Liquid N2 Treatment->Sampling Extraction Hormone Extraction (with DHZR-d3 and other internal standards) Sampling->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Interpretation Biological Interpretation (Hormone Cross-Talk) Data_Processing->Interpretation

Caption: A general experimental workflow for studying hormone cross-talk.

Cytokinin, Auxin, and ABA Cross-Talk Signaling Network

Hormone_Crosstalk_Network cluster_cytokinin Cytokinin Signaling cluster_auxin Auxin Signaling cluster_aba ABA Signaling CK_Signal Cytokinin Response Auxin_Signal Auxin Response CK_Signal->Auxin_Signal Antagonistic ABA_Signal ABA Response CK_Signal->ABA_Signal Antagonistic Development Plant Growth & Development CK_Signal->Development Stress Stress Responses CK_Signal->Stress Auxin_Signal->ABA_Signal Complex Interaction Auxin_Signal->Development Auxin_Signal->Stress ABA_Signal->Development ABA_Signal->Stress

Caption: A simplified logical diagram of hormone cross-talk.

References

Application Note: Quantitative Analysis of Dihydrozeatin Riboside in Plant Tissues using a Validated UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Dihydrozeatin riboside, a key cytokinin, in plant tissue samples. The use of a stable isotope-labeled internal standard, Dihydrozeatin riboside-d3, ensures high accuracy and precision. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in plant biology, agricultural science, and drug discovery focusing on cytokinin-related signaling pathways.

Introduction

Cytokinins are a class of phytohormones that play a critical role in regulating plant growth and development, including processes such as cell division, differentiation, and senescence. Dihydrozeatin riboside is a naturally occurring cytokinin, and its accurate quantification is essential for understanding its physiological functions. This UPLC-MS/MS method offers superior sensitivity and selectivity compared to other analytical techniques, enabling precise measurement of Dihydrozeatin riboside in complex biological matrices. The stable isotope-labeled internal standard, this compound, is utilized to correct for matrix effects and variations in sample processing, leading to reliable quantification.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed for the efficient extraction and purification of cytokinins from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction buffer: Methanol (B129727)/Water/Formic Acid (15:4:1, v/v/v), pre-chilled to -20°C

  • This compound internal standard solution (1 ng/mL in extraction buffer)

  • Oasis MCX SPE cartridges (30 mg, 1 mL)

  • Methanol

  • 0.35 M NH4OH in 60% Methanol (v/v)

  • Water with 0.1% Formic Acid (v/v)

  • Acetonitrile with 0.1% Formic Acid (v/v)

Protocol:

  • Flash-freeze approximately 50 mg of fresh plant tissue in liquid nitrogen.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

  • Add 1 mL of cold (-20°C) extraction buffer containing the this compound internal standard.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Re-extract the pellet with 0.5 mL of extraction buffer, vortex, and centrifuge as in step 6.

  • Combine the supernatants.

  • Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the combined supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water with 0.1% formic acid.

  • Elute the cytokinins with 1 mL of 0.35 M NH4OH in 60% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A).

UPLC-MS/MS Method

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

UPLC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B (linear gradient)

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B (linear gradient)

    • 9.1-12 min: 5% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Data Presentation

The following table summarizes the quantitative data for the UPLC-MS/MS method, including the Multiple Reaction Monitoring (MRM) transitions and optimized instrument parameters. Note that the Declustering Potential and Collision Energy values may require optimization for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Declustering Potential (V)Collision Energy (eV)
Dihydrozeatin riboside354.2222.10.053080-12015-25
354.2136.10.053080-12020-30
This compound357.2225.10.053080-12015-25
357.2136.10.053080-12020-30

Mandatory Visualization

Cytokinin Signaling Pathway

The following diagram illustrates a simplified cytokinin signaling pathway, which is initiated by the binding of cytokinins to transmembrane histidine kinase receptors.

Cytokinin_Signaling_Pathway cluster_nucleus Cellular Compartment Cytokinin Cytokinin (e.g., Dihydrozeatin riboside) Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binds AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylates ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Nucleus Nucleus AHP->Nucleus Gene_Expression Cytokinin-responsive Gene Expression ARR_B->Gene_Expression Activates UPLC_MSMS_Workflow Start Plant Tissue Sampling (Flash-frozen) Homogenization Homogenization & Internal Standard Spiking Start->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation UPLC UPLC Separation Evaporation->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis End Results Data_Analysis->End

Troubleshooting & Optimization

Technical Support Center: Optimizing Dihydrozeatin riboside-d3 Concentration for Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Dihydrozeatin riboside-d3 as an internal standard (IS) in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for cytokinin analysis?

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[1] Because they are structurally almost identical to the analyte, they share very similar chemical and physical properties.[2] This ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most effective compensation for matrix effects and other sources of variability.[2][3] The use of SIL-IS is critical for achieving high precision and accuracy in quantitative mass spectrometry.[3]

Q2: What are the primary goals when optimizing the this compound concentration?

The optimal concentration for this compound should be chosen to:

  • Produce a stable, reproducible, and robust signal that is significantly above the background noise but not so high that it causes detector saturation.[1]

  • Ensure the internal standard response is consistent across all samples within an analytical run.[1]

  • Effectively track the analyte's behavior throughout the entire analytical process to accurately correct for variability.[1]

  • Minimize any potential for cross-interference, where the analyte contributes to the IS signal or vice-versa.[1]

  • Fall within the linear dynamic range of the mass spectrometer.[1]

Q3: What are matrix effects, and how can this compound help correct for them?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[4][5] Since a SIL-IS like this compound co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement.[2][3] By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively normalized, improving data accuracy.[6][7]

Q4: How should this compound be stored to ensure its stability?

Troubleshooting Guide

This section addresses common problems encountered when using this compound as an internal standard.

Problem 1: Low or No Internal Standard Signal

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Systemic Issue (All Samples) 1. Check IS Solution : Verify the concentration and integrity of the spiking solution. Confirm it was prepared correctly and has not degraded.[5] 2. Review Sample Preparation : Ensure the IS was added to the samples. A simple human error of forgetting to add the solution is a common cause.[5] 3. Inspect LC-MS System : Check for leaks, verify mobile phase composition, and ensure the correct MS method (including the MRM transition for the IS) is being used.[5] 4. Check Ion Source : Inspect the ion source for contamination and ensure a stable spray is being generated.[5]
Individual Sample Issue 1. Spiking Error : An abrupt absence of signal in a single sample often points to a manual error during the addition of the IS to that specific sample.[5] 2. Severe Ion Suppression : Extreme matrix effects in a particular sample can suppress the IS signal below the limit of detection.[11]
Chemical/Instrumental Factors 1. Incorrect Ionization Mode : Ensure the mass spectrometer is operating in the correct polarity mode for this compound detection (typically positive ion mode).[12][13] 2. Suboptimal Ion Source Conditions : Adjust parameters like electrospray voltage, nebulizer gas flow, and temperature to optimize ionization efficiency.[12]
Problem 2: High Variability in Internal Standard Signal Across a Batch

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation This is a primary suspect. Investigate for inconsistencies in extraction recovery, pipetting, or mixing between samples.[5]
Variable Matrix Effects Different samples can exhibit varying degrees of ion suppression or enhancement.[4][5] Using a SIL-IS like this compound should compensate for this, but extreme variations can still be problematic. Consider optimizing sample cleanup procedures (e.g., Solid-Phase Extraction) to remove interfering components.[3][11]
Chromatographic Issues Poor chromatography, including shifting retention times or peak splitting, can cause the IS to elute in a region with different matrix effects than the analyte, leading to inaccurate correction.[5] Ensure the LC method is robust.
Instrument Instability Fluctuations in the LC-MS system, such as an unstable spray in the ion source or autosampler injection inconsistencies, can cause signal variability.[14]
Problem 3: Internal Standard Signal is Too High (Detector Saturation)

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Concentration Too High The concentration of the this compound spiking solution is too high, leading to a response that saturates the detector.
Action Dilute the internal standard stock or working solution and re-prepare the samples. The goal is a strong, stable signal that is well within the linear dynamic range of the instrument.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a systematic approach to finding the ideal IS concentration.

Objective : To select a concentration that provides a consistent and reproducible signal with low variability across multiple samples.

Procedure :

  • Prepare IS Working Solutions : Create a series of working solutions of this compound at different concentrations (e.g., 10, 25, 50, 100, 250 ng/mL) by diluting a stock solution.

  • Prepare Blank Matrix Samples : Use a blank biological matrix (e.g., plant extract from a non-treated sample) that is representative of the study samples.

  • Spike Samples : Prepare multiple replicates (n=5 or 6) of the blank matrix. Spike each replicate with one of the IS working solutions to achieve the target concentrations.

  • Process Samples : Subject the spiked samples to the entire analytical method, including extraction, cleanup, and reconstitution steps.

  • LC-MS/MS Analysis : Inject the processed samples and record the peak area of the this compound signal for each concentration.

  • Data Analysis :

    • Calculate the mean peak area for each concentration level.

    • Calculate the coefficient of variation (%CV) for the peak areas at each concentration.

    • Select the concentration that provides a robust signal-to-noise ratio and a %CV of <15%.[1]

Summary of Concentration Optimization Experiment

Concentration (ng/mL) Mean Peak Area Standard Deviation %CV Recommendation
1015,5003,10020.0%Too variable, signal may be too low.
2548,0006,24013.0%Acceptable precision. Good candidate.
50110,00012,10011.0%Good precision and strong signal.
100250,00022,5009.0%Excellent precision.
250850,000127,50015.0%Possible onset of detector saturation.

Note: The data above is illustrative. Based on this example, 50 ng/mL or 100 ng/mL would be suitable concentrations for further validation.

Protocol 2: Assessing Matrix Effects with the Post-Extraction Spike Method

Objective : To quantify the extent of ion suppression or enhancement caused by the sample matrix.

Procedure :

  • Prepare Two Sets of Samples :

    • Set A (Pre-Extraction Spike) : Spike a blank matrix sample with this compound before the extraction process.

    • Set B (Post-Extraction Spike) : Take a blank matrix sample through the entire extraction and evaporation process. Spike the this compound into the final reconstitution solvent.[5]

  • Analyze Samples : Analyze both sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) : Use the following formula to determine the matrix effect:

    • MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)[5]

  • Interpret Results :

    • MF < 1 : Indicates ion suppression.

    • MF > 1 : Indicates ion enhancement.

    • MF = 1 : Indicates no significant matrix effect.[5]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision prep_is Prepare IS Working Solutions (e.g., 10-250 ng/mL) spike Spike Matrix Replicates with each IS Concentration prep_is->spike prep_matrix Prepare Replicates (n=6) of Blank Matrix prep_matrix->spike process Process Samples using Full Analytical Method spike->process analyze Analyze via LC-MS/MS process->analyze calculate Calculate Mean Peak Area and %CV for each Concentration analyze->calculate decision Select Concentration with Robust Signal and %CV < 15% calculate->decision

Caption: Workflow for optimizing internal standard concentration.

G cluster_all All Samples cluster_some Some Samples start IS Signal Issue Detected q1 Is the issue in ALL samples or just some? start->q1 check_is Verify IS Solution (Prep, Degradation) q1->check_is All check_spike_error Review for manual spiking error q1->check_spike_error Some check_system Inspect LC-MS System (Method, Leaks, Source) check_is->check_system check_prep Confirm IS was added during sample prep check_system->check_prep check_matrix Investigate severe matrix effects check_spike_error->check_matrix check_chrom Check for poor chromatography check_matrix->check_chrom

Caption: Troubleshooting decision tree for IS signal issues.

G cluster_source Ion Source analyte Analyte droplet ESI Droplet analyte->droplet is Internal Standard (this compound) is->droplet matrix Matrix Components matrix->droplet suppression Ion Suppression (Reduced Signal) droplet->suppression Competition for ionization reduces analyte ions enhancement Ion Enhancement (Increased Signal) droplet->enhancement Matrix improves droplet desolvation, increasing analyte ions

Caption: Diagram illustrating the concept of matrix effects.

References

Dihydrozeatin riboside-d3 stability in methanol and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Dihydrozeatin riboside-d3 in methanol (B129727) and other solvents, along with troubleshooting tips and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: Solid this compound should be stored at -20°C.[1] Product data sheets for similar cytokinin ribosides suggest that the solid compound is stable for at least four years under these conditions.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: How stable is this compound in solution?

A3: While specific quantitative stability data for this compound in methanol is limited in published literature, studies on structurally similar adenine-based cytokinins provide valuable insights. For instance, trans-zeatin (B1683218), a closely related cytokinin, has demonstrated high stability in dilute alkaline aqueous solutions when stored at low temperatures.[3][4] It is recommended not to store aqueous solutions for more than one day.

Q4: Can I store my this compound stock solution at room temperature?

A4: No, it is not recommended. Based on stability studies of similar compounds, storage at room temperature can lead to degradation. For optimal stability, stock solutions should be stored at -20°C or colder.[3][4]

Q5: Are there any known degradation pathways for this compound?

A5: The primary degradation pathways for cytokinins like this compound involve cleavage of the side chain by cytokinin dehydrogenase (CKX) in biological systems. In solution, hydrolysis, particularly in acidic or strongly alkaline conditions, can also lead to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store solutions at -20°C or below and protect from light. For aqueous solutions, use immediately after preparation.
Low analytical signal (e.g., in LC-MS) Adsorption of the compound to container surfaces.Use low-adsorption vials (e.g., silanized glass or polypropylene).
Precipitation of the compound from solution.Ensure the compound is fully dissolved. If using a mixed solvent system, ensure the final concentration is below the solubility limit. Briefly sonicate the solution if necessary.
Appearance of unexpected peaks in chromatogram Presence of degradation products.Review solution preparation and storage procedures. Consider performing a stability test of your own standard in the specific solvent and storage conditions you are using.

Stability Data of Structurally Similar Cytokinins

While specific data for this compound is not available, the following table summarizes the stability of trans-zeatin (tZ), a structurally similar cytokinin, in 0.01 N KOH. This data can serve as a valuable reference for handling this compound solutions.

Storage TemperatureDurationPercent Recovery of trans-zeatin
-20°C90 days>90%[3][4]
2-6°C90 days>90%[3][4]
25°C90 daysSignificant degradation observed[3][4]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol provides a general procedure for preparing a stock solution. The choice of solvent will depend on the specific experimental requirements.

  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO, methanol) to achieve the desired concentration.

  • Dissolution: Vortex the vial until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but prolonged exposure to heat should be avoided.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or below, protected from light. It is advisable to prepare small aliquots to minimize freeze-thaw cycles.

Protocol for a Basic Stability Study

This protocol outlines a general workflow for assessing the stability of this compound in a specific solvent.

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration.

  • Storage: Store the remaining solution under the desired conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 7 days, 30 days), withdraw an aliquot of the solution and analyze it using the same analytical method.

  • Data Analysis: Compare the concentration at each time point to the initial concentration to determine the percentage of the compound remaining.

Diagrams

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Solution of This compound time0 Analyze at Time 0 (Initial Concentration) prep->time0 storage Store under Defined Conditions prep->storage analysis Compare Concentrations & Determine Stability time0->analysis timepoint Analyze at Scheduled Time Points storage->timepoint timepoint->analysis

Caption: Workflow for assessing the stability of this compound.

logical_relationship Key Factors Influencing Solution Stability stability Solution Stability solvent Solvent Choice solvent->stability temp Storage Temperature temp->stability light Light Exposure light->stability ph pH of Solution ph->stability

Caption: Factors influencing the stability of this compound in solution.

References

Preventing deuterium-hydrogen exchange in Dihydrozeatin riboside-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Dihydrozeatin riboside-d3, with a focus on preventing deuterium-hydrogen (D-H) exchange to ensure data integrity in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium (B1214612) labels located?

This compound is the deuterated form of Dihydrozeatin riboside, a naturally occurring cytokinin. In the d3 variant, three deuterium atoms are typically located on the methyl group of the dihydrozeatin side chain. This strategic placement on a carbon atom, rather than a heteroatom like oxygen or nitrogen, makes them generally less susceptible to exchange. However, maintaining isotopic stability still requires careful handling.

Q2: I'm observing a lower-than-expected signal for this compound and a corresponding increase in the signal for the unlabeled Dihydrozeatin riboside in my samples. What could be the cause?

This observation strongly suggests that deuterium-hydrogen exchange is occurring. The deuterium atoms on your internal standard are being replaced by protons from the surrounding environment, such as solvents or sample matrices. This can lead to an underestimation of your target analyte's concentration. The primary factors influencing this exchange are pH, temperature, and the type of solvent used.

Q3: What are the optimal storage conditions to maintain the isotopic integrity of this compound?

To ensure long-term stability, this compound should be stored at -20°C or lower in a tightly sealed container to minimize exposure to moisture. If in solution, it is best dissolved in an aprotic solvent like acetonitrile (B52724). If an aqueous solution is necessary, use a buffered solution with a slightly acidic pH (see recommendations below) and store it frozen.

Q4: How can I minimize D-H exchange during my sample preparation and analysis?

Minimizing D-H exchange requires a multi-faceted approach focusing on temperature, pH, and solvent choice throughout your workflow. Key strategies include:

  • Temperature Control: Keep samples, standards, and autosampler vials cooled, ideally at 4°C. Lower temperatures significantly slow down the rate of exchange.

  • pH Management: Maintain a slightly acidic pH, ideally between 2.5 and 3.0.[1] Avoid strongly acidic or basic conditions, which can catalyze D-H exchange.

  • Solvent Selection: Whenever possible, use aprotic solvents like acetonitrile for stock solutions and dilutions. If aqueous solutions are required, such as for the mobile phase in liquid chromatography, ensure they are appropriately acidified (e.g., with 0.1% formic acid).

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Decreasing signal of this compound over time in the autosampler. D-H Exchange in Vial: The conditions in the sample vial (solvent, pH, temperature) are promoting D-H exchange.1. Temperature: Ensure the autosampler is adequately cooled (e.g., 4°C).2. Solvent: If possible, the final sample solvent should be high in organic content (e.g., >80% acetonitrile).3. pH: Ensure the final sample pH is between 2.5 and 3.0.
High background signal at the mass of unlabeled Dihydrozeatin riboside in blank samples spiked only with the internal standard. Contamination or Exchange During Preparation: The this compound may be contaminated with its unlabeled counterpart, or significant exchange is occurring during the sample preparation steps.1. Purity Check: Verify the isotopic purity of the standard as provided in the certificate of analysis. If necessary, analyze a fresh solution of the standard to confirm its purity.2. Protocol Review: Examine your sample preparation protocol for steps involving high temperatures or exposure to non-ideal pH conditions.
Poor reproducibility of the internal standard signal across a batch of samples. Inconsistent Sample Matrix Effects or Variable D-H Exchange: Variations in the pH or composition of individual samples may be causing differential rates of D-H exchange.1. pH Standardization: Ensure that the pH of all samples is consistently adjusted before analysis.2. Matrix Clean-up: Implement a robust sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.

Experimental Protocols

Protocol: Sample Preparation for Cytokinin Analysis using LC-MS/MS with Minimized D-H Exchange

This protocol is designed for the extraction and purification of cytokinins from plant tissue, incorporating steps to minimize the risk of deuterium-hydrogen exchange for the this compound internal standard.

1. Materials and Reagents:

  • Plant tissue

  • Liquid nitrogen

  • Extraction Buffer: Acetonitrile:Methanol:Water (40:40:20 v/v/v) with 0.1% formic acid, pre-chilled to -20°C

  • This compound internal standard stock solution (in acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Elution Solution: 5% NH4OH in 60% methanol

  • Reconstitution Solution: 90:10 Water:Acetonitrile with 0.1% formic acid

2. Procedure:

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer a known amount of the frozen powder (e.g., 50 mg) to a pre-chilled tube.

    • Add 1 mL of the pre-chilled extraction buffer.

    • Spike the sample with the this compound internal standard.

    • Vortex thoroughly and incubate at -20°C for 1 hour with occasional shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove interfering compounds (refer to cartridge-specific protocols).

    • Elute the cytokinins using the elution solution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the dried extract in 100 µL of the reconstitution solution. The acidic nature of this solution helps to maintain the stability of the deuterated standard.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Maintain the autosampler at 4°C.

    • Inject the sample onto a C18 reversed-phase column for chromatographic separation.

    • Use a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect and quantify Dihydrozeatin riboside and this compound using a tandem mass spectrometer in positive ion mode.

Visualizations

Dihydrozeatin_riboside_d3_Structure Structure of this compound cluster_riboside Riboside cluster_purine Purine Ring cluster_sidechain Dihydrozeatin Side Chain O4_prime O C1_prime C1' O4_prime->C1_prime C2_prime C2' C1_prime->C2_prime N9 N9 C1_prime->N9 C3_prime C3' C2_prime->C3_prime OH2_prime OH C2_prime->OH2_prime C4_prime C4' C3_prime->C4_prime OH3_prime OH C3_prime->OH3_prime C4_prime->O4_prime C5_prime C5' C4_prime->C5_prime OH5_prime OH C5_prime->OH5_prime C8 C8 N9->C8 N7 N7 C8->N7 C5 C5 N7->C5 C6 C6 C5->C6 N1 N1 C6->N1 NH NH C6->NH C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C4->N9 C4->C5 CH2_1 CH2 NH->CH2_1 CH2_2 CH2 CH2_1->CH2_2 CH CH CH2_2->CH CH2OH CH2OH CH->CH2OH CD3 CD3 CH->CD3

Caption: Chemical structure of this compound.

DH_Exchange_Prevention Workflow to Minimize D-H Exchange cluster_storage Storage cluster_prep Sample Preparation cluster_analysis LC-MS Analysis storage_conditions Store at ≤ -20°C Aprotic Solvent (e.g., ACN) Tightly Sealed Vial extraction Use Pre-chilled (-20°C) Acidified Extraction Buffer (e.g., with 0.1% Formic Acid) storage_conditions->extraction cleanup SPE Clean-up to Remove Matrix Interferences extraction->cleanup reconstitution Reconstitute in Acidified Solvent (pH 2.5-3.0) cleanup->reconstitution autosampler Maintain Autosampler at Low Temperature (4°C) reconstitution->autosampler mobile_phase Use Acidified Mobile Phase (e.g., 0.1% Formic Acid) autosampler->mobile_phase

Caption: Recommended workflow for preventing D-H exchange.

Troubleshooting_DH_Exchange start Symptom: Inaccurate IS Signal or Presence of Unlabeled Analyte check_storage Review Storage Conditions: - Temperature? - Solvent? - Moisture Exposure? start->check_storage storage_ok Storage Appears Correct check_storage->storage_ok Yes storage_issue Solution: Improve Storage Practices (See FAQs) check_storage->storage_issue No check_prep Examine Sample Prep Protocol: - High Temperatures? - Extreme pH? - Protic Solvents? prep_ok Sample Prep Appears Correct check_prep->prep_ok Yes prep_issue Solution: Modify Sample Prep (Use Cold, Acidic Conditions) check_prep->prep_issue No check_analysis Assess Analytical Conditions: - Autosampler Temperature? - Mobile Phase pH? analysis_ok Analysis Conditions Appear Correct check_analysis->analysis_ok Yes analysis_issue Solution: Adjust LC-MS Parameters (Cool Autosampler, Acidify Mobile Phase) check_analysis->analysis_issue No storage_ok->check_prep prep_ok->check_analysis

Caption: Troubleshooting logic for D-H exchange issues.

References

Troubleshooting low signal intensity of Dihydrozeatin riboside-d3 in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity with Dihydrozeatin riboside-d3 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any signal for my this compound. What are the first things I should check?

A1: When a signal is completely absent, a systematic check of the entire workflow is essential. Start with the most fundamental aspects of your experiment:

  • Internal Standard Addition: If using this compound as an internal standard, double-check that it was added to your samples at the correct concentration. Pipetting errors or mix-ups in working solutions are common sources of error.

  • LC-MS System Performance: Verify the overall health of your LC-MS system. Inject a known, reliable compound to ensure the instrument is functioning correctly, from the autosampler to the detector. A general loss of sensitivity will affect all analytes.

  • MS Method Parameters: Carefully review your MS acquisition method. Ensure the correct precursor and product ions for this compound are specified in your method. A simple typo in an m/z value will result in no signal.

Q2: My signal for this compound is present but very low. How can I improve the signal intensity?

A2: Low signal intensity can stem from several factors, ranging from sample preparation to instrument settings. The following sections break down potential causes and solutions.

Sample Preparation and Chromatography

Poor sample cleanup or suboptimal chromatographic conditions can significantly suppress the signal of your target analyte.

FAQ:

  • Q: Could my sample matrix be interfering with the this compound signal?

    • A: Yes, this is a very common issue known as matrix effects, where other components in your sample co-elute with your analyte and suppress its ionization.[1] Consider a more rigorous sample cleanup.

  • Q: What type of sample preparation is recommended for this compound?

    • A: For complex matrices like plant extracts or biological fluids, a solid-phase extraction (SPE) is often necessary. A C18 or mixed-mode cation exchange SPE cartridge can be effective for cytokinins.

Experimental Protocol: General Solid-Phase Extraction (SPE) for Cytokinins

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load your pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in your initial mobile phase.

Mass Spectrometry Parameters

Optimizing the mass spectrometer settings is crucial for maximizing the signal of this compound.

FAQ:

  • Q: What are the most critical MS parameters to optimize for this compound?

    • A: For electrospray ionization (ESI), key parameters to optimize include capillary voltage, source temperature, and cone/fragmentor voltage.[2] These parameters directly influence the efficiency of ion generation and transmission.

  • Q: I am observing multiple adducts for my analyte. Could this be the reason for low signal of my primary ion?

    • A: Yes. If your analyte readily forms various adducts (e.g., with sodium, potassium, or mobile phase modifiers), the ion current gets distributed among these different species, reducing the intensity of your target ion.[1][3] Try to minimize sources of salt contamination and consider if a different mobile phase additive could promote the formation of a single, dominant ion.

  • Q: What ionization mode, positive or negative, is better for this compound?

    • A: Dihydrozeatin riboside, like other cytokinins, contains basic nitrogen atoms, making it well-suited for positive ion mode electrospray ionization (ESI+), where it will readily form protonated molecules [M+H]+.

Data Presentation: Recommended Starting MS Parameters (ESI+)

The following table provides suggested starting parameters for the analysis of this compound. These will likely require fine-tuning on your specific instrument.

ParameterRecommended Starting ValuePurpose
Ionization Mode PositivePromotes the formation of [M+H]+ ions.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temperature 120 °CAids in desolvation.
Desolvation Gas Temp. 350 °CFacilitates the evaporation of the mobile phase.
Desolvation Gas Flow 800 L/hrAssists in droplet desolvation.
Cone/Fragmentor Voltage 30 VInfluences in-source fragmentation and ion transmission.
Collision Energy (for MS/MS) 15-25 eVNeeds to be optimized to get the desired product ions.
Precursor Ion (m/z) To be calculatedThe m/z of the protonated this compound.
Product Ion (m/z) To be determinedThe m/z of a characteristic fragment ion after collision-induced dissociation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound.

TroubleshootingWorkflow Start Low/No Signal for This compound CheckSystem Verify LC-MS System Performance with Standard Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot General System Sensitivity SystemOK->FixSystem No CheckSample Review Sample Preparation & Analyte Integrity SystemOK->CheckSample Yes FixSystem->CheckSystem SampleOK Sample Prep OK? CheckSample->SampleOK ImproveSamplePrep Implement Sample Cleanup (e.g., SPE) SampleOK->ImproveSamplePrep No CheckMSMethod Optimize MS Parameters SampleOK->CheckMSMethod Yes ImproveSamplePrep->CheckSample MSMethodOK Signal Improved? CheckMSMethod->MSMethodOK OptimizeParameters Fine-tune Source Conditions & Collision Energy MSMethodOK->OptimizeParameters No Success Problem Resolved MSMethodOK->Success Yes CheckMobilePhase Evaluate Mobile Phase Composition & Additives OptimizeParameters->CheckMobilePhase CheckMobilePhase->CheckMSMethod

Troubleshooting workflow for low MS signal.

References

Technical Support Center: Improving Recovery of Dihydrozeatin Riboside-d3 from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of Dihydrozeatin riboside-d3 (DZR-d3) and other cytokinins from complex plant matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during your experimental workflow, from sample preparation to data analysis.

Issue 1: Low Recovery or Signal Intensity of this compound

Q: My DZR-d3 signal is consistently low or undetectable in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?

A: Low signal intensity is a common issue often stemming from problems in the extraction and purification stages, or from matrix effects during analysis. Here is a step-by-step troubleshooting guide:

  • Evaluate Extraction Efficiency: The choice of extraction solvent is critical. A modified Bieleski's solvent (methanol:formic acid:water at a 15:1:4 ratio) has been shown to yield high responses for deuterated cytokinin standards in plant extracts.[1][2] If you are using a different solvent, consider if it is optimal for DZR-d3 and your specific plant matrix. Different plant hormones have varying polarities, and no single solvent is optimal for all.[1]

  • Optimize Purification (Clean-up): Co-extracted matrix components can significantly interfere with your analysis. Solid-phase extraction (SPE) is a crucial step to remove these interfering substances.[1]

    • SPE Sorbent Selection: For cytokinins like DZR-d3, a mixed-mode cation-exchange SPE column, such as Oasis MCX, is highly effective.[2][3] This type of sorbent combines reversed-phase and cation-exchange properties, leading to improved recovery and purity.[3] Using Oasis MCX can decrease UV-absorbing contaminants by about 90%.[2][3]

    • Elution Protocol: Ensure your wash and elution steps are optimized. For Oasis MCX columns, a typical protocol involves washing with 1% acetic acid and methanol (B129727), followed by elution with 0.35 M ammonium (B1175870) hydroxide (B78521) in 70% methanol.[1][4]

  • Assess for Ion Suppression: Matrix effects, particularly ion suppression, can significantly reduce the analyte signal in the mass spectrometer. A post-column infusion experiment can help identify at what retention times ion suppression is occurring.[1]

  • Check for Incomplete Homogenization: Plant tissue, especially tough tissues like roots, must be thoroughly homogenized to ensure efficient extraction. Grinding the tissue to a fine powder in liquid nitrogen is essential to increase the surface area for solvent penetration.[3]

  • Prevent Degradation: Cytokinins can be susceptible to enzymatic degradation. It is crucial to perform extraction steps at low temperatures (e.g., -20°C or on ice) to minimize this.[3]

Issue 2: Poor Reproducibility and Inconsistent Quantification

Q: I am observing significant variability in my quantitative results between sample injections. What could be causing this lack of reproducibility?

A: Poor reproducibility is often linked to inconsistent sample preparation, matrix effects, or carryover in the analytical system.[1]

  • Standardize Sample Handling: Ensure that all samples are treated identically throughout the entire extraction and purification process.[1] This includes precise measurement of plant material, consistent solvent volumes, and uniform incubation times.

  • Use of Internal Standards: The addition of a known amount of a stable isotope-labeled internal standard, such as this compound itself, at the very beginning of the extraction process is critical for accurate quantification. This helps to correct for losses during sample preparation and for matrix effects.

  • Avoid Sample Overload: Overloading the SPE column can lead to breakthrough of your target analytes and inconsistent recoveries.[3] If you are working with very small sample sizes, consider miniaturized methods like pipette tip-based SPE (multi-StageTips).[3][5]

  • Check for Instrument Carryover: If you observe that a high-concentration sample is followed by a higher-than-expected blank or low-concentration sample, you may have instrument carryover. Ensure your LC system's wash cycles are adequate to prevent this.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from plant tissue?

A1: A modified Bieleski's solvent, typically a mixture of methanol, water, and formic acid (e.g., 15:4:1, v/v/v), is highly effective for extracting a wide variety of cytokinins, including DZR-d3.[3] This solvent has demonstrated high yields for various cytokinin forms.[3] While 80% methanol is also used, the modified Bieleski's solvent often results in a higher response for deuterated internal standards, indicating better extraction efficiency.[2]

Q2: How can I effectively extract cytokinins from very small samples, such as root tips?

A2: For very small sample sizes (1-5 mg of fresh weight), a miniaturized purification method using multi-StageTips can be very effective.[3] This technique combines multiple purification steps into a single pipette tip, minimizing sample loss.[3][5]

Q3: Are there alternative purification methods to SPE?

A3: Yes, immunoaffinity chromatography is a highly specific method that can be used for the purification of cytokinins.[6][7] This technique utilizes antibodies that specifically bind to cytokinins, allowing for a very clean sample preparation.[6] It can be faster and simpler than other methods and can yield excellent qualitative and quantitative information.[6]

Q4: How important is the use of an internal standard?

A4: The use of a stable isotope-labeled internal standard, like this compound, is crucial for accurate and reproducible quantification. It is added at the beginning of the extraction process and experiences the same processing as the endogenous analyte. By comparing the signal of the endogenous compound to the internal standard, you can correct for any losses during sample preparation and for signal suppression or enhancement during LC-MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data on the recovery and purification of cytokinins from plant matrices.

Table 1: Comparison of Different Extraction Solvents

Extraction SolventRelative Internal Standard Response (RISR)Reference
80% (v/v) MethanolLower[2]
Bieleski's MCF-7Similar to 80% Methanol[2]
Modified Bieleski's (MeOH:HCO2H:H2O, 15:1:4)Highest[2]

Table 2: Efficacy of Different Purification Methods

Purification MethodReduction in UV-Absorbing ContaminantsRelative Internal Standard Response (RISR)Key AdvantagesReference(s)
Oasis MCX SPE~90%Increased about two-foldHigh purity and recovery[2][3]
DEAE Sephadex RP-C18Lower than Oasis MCXLower than Oasis MCXCan provide good purification for some cytokinin classes[3]
Immunoaffinity ChromatographyHighHighHigh specificity, faster and simpler for routine analysis[6]
Multi-StageTipsEffective for small samplesGood for small samplesIdeal for very small sample sizes (1-5 mg)[3][5]

Table 3: Recovery of Cytokinins Using a Miniaturized Purification Protocol (Multi-StageTips)

Fresh Weight of Plant MaterialAverage Recovery (%)Reference
1.0 mg77 ± 17[5]
2.0 mg46 ± 17[5]
5.0 mg10 ± 6[5]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Plant Tissue

This protocol is adapted from established methods for general-purpose cytokinin extraction and purification.[1][3][4]

1. Homogenization and Extraction: a. Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen.[3] b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[3] c. Transfer the powdered tissue to a tube containing 1 mL of pre-chilled (-20°C) modified Bieleski's extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).[3][4] d. Add a known amount of deuterated internal standards, including this compound, for quantification.[3] e. Shake for 1 hour at 4°C.[1] f. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20-30 minutes.[1][3] g. Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.[1]

2. Solid-Phase Extraction (SPE) using Oasis MCX Columns: a. Condition an Oasis MCX SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of 1% acetic acid.[1] b. Dilute the supernatant from step 1g with 1% acetic acid to a final volume of 5 mL.[1] c. Load the diluted extract onto the conditioned SPE cartridge.[1][3] d. Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.[3] e. Wash the cartridge with 1 mL of methanol to remove non-polar interfering compounds.[3] f. Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60-70% methanol.[1][3]

3. Sample Concentration and Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[1][3] b. Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).[3] c. Analyze using UHPLC-MS/MS.[3]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Sample Plant Tissue Sample Homogenization Homogenization in Liquid N2 Sample->Homogenization Extraction_Solvent Add Modified Bieleski's Solvent + Internal Standards Homogenization->Extraction_Solvent Centrifugation Centrifugation Extraction_Solvent->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Sample Supernatant->Load Condition Condition Oasis MCX Column Condition->Load Wash1 Wash 1 (Acidic) Load->Wash1 Wash2 Wash 2 (Organic) Wash1->Wash2 Elute Elute Cytokinins Wash2->Elute Concentrate Evaporate to Dryness Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound extraction and analysis.

Troubleshooting_Low_Recovery Start Low DZR-d3 Recovery Check_Extraction Is Extraction Solvent Optimal? (e.g., Modified Bieleski's) Start->Check_Extraction Check_Purification Is SPE Method Effective? (e.g., Oasis MCX) Check_Extraction->Check_Purification Yes Action_Solvent Switch to Modified Bieleski's Solvent Check_Extraction->Action_Solvent No Check_Homogenization Was Homogenization Complete? Check_Purification->Check_Homogenization Yes Action_SPE Use Mixed-Mode SPE (Oasis MCX) Check_Purification->Action_SPE No Check_Degradation Were Samples Kept Cold? Check_Homogenization->Check_Degradation Yes Action_Homogenize Improve Grinding in Liquid N2 Check_Homogenization->Action_Homogenize No Check_Suppression Investigate Ion Suppression Check_Degradation->Check_Suppression Yes Action_Temp Maintain Low Temperatures Check_Degradation->Action_Temp No Action_Suppression Dilute Sample or Modify Chromatography Check_Suppression->Action_Suppression Yes End Improved Recovery Check_Suppression->End No Significant Suppression Action_Solvent->Check_Purification Action_SPE->Check_Homogenization Action_Homogenize->Check_Degradation Action_Temp->Check_Suppression Action_Suppression->End

References

Ion suppression effects on Dihydrozeatin riboside-d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Dihydrozeatin riboside-d3. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound, with a focus on mitigating ion suppression effects.

Problem 1: Low signal intensity or complete signal loss for this compound.

This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source.[1][2][3]

  • Step 1: Evaluate Sample Preparation. Inadequate sample cleanup is a primary cause of ion suppression.[4][5] Consider the effectiveness of your current sample preparation method.

    • Protein Precipitation (PPT): While quick, PPT may not sufficiently remove phospholipids (B1166683) and other small molecules that are common sources of ion suppression.[5][6]

    • Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT by removing salts and some polar interferences.[4]

    • Solid-Phase Extraction (SPE): SPE is often the most effective method for removing a broad range of matrix interferences.[4][7]

  • Step 2: Optimize Chromatographic Separation. If interfering compounds co-elute with this compound, ion suppression will occur.[5]

    • Modify the gradient elution profile to better separate the analyte from matrix components.

    • Experiment with a different stationary phase to alter the selectivity of the separation.

  • Step 3: Dilute the Sample. Diluting the sample can reduce the concentration of interfering species.[3][5] However, this will also reduce the analyte concentration, so this approach is not ideal for trace analysis.

Problem 2: Inconsistent results and poor reproducibility between replicates.

Variable ion suppression between samples can lead to inconsistent analytical results. This may be due to variations in the sample matrix or inconsistencies in the sample preparation process.[6]

  • Step 1: Utilize a Stable Isotope-Labeled Internal Standard. A stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical chemical properties, it will experience similar ion suppression, allowing for accurate ratiometric quantification.

  • Step 2: Assess Matrix Effects. To determine the extent of ion suppression, a post-column infusion experiment can be performed.[7] This involves infusing a constant flow of this compound solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of the analyte indicates the presence of ion suppression.

  • Step 3: Matrix-Matched Calibrants. Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.[4]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS/MS?

A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[5][6] The interfering species compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[1]

Q2: What are the common sources of ion suppression?

A2: Common sources of ion suppression include endogenous components from the sample matrix such as salts, phospholipids, and proteins.[1][6] Exogenous substances, such as polymers from plasticware or mobile phase additives, can also contribute.[1]

Q3: How can I minimize ion suppression during method development?

A3: Minimizing ion suppression should be a key consideration during method development. The most effective strategies include:

  • Developing a robust sample preparation method: Techniques like SPE are highly effective at removing interfering matrix components.[4][7][8]

  • Optimizing chromatographic conditions: Achieving good separation between the analyte and matrix components is crucial.[4][5]

  • Using a stable isotope-labeled internal standard: This is the most reliable way to compensate for unavoidable matrix effects.[4]

Q4: Can changing the ionization source help?

A4: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[3] Additionally, switching the polarity of the ESI source (e.g., from positive to negative ion mode) can sometimes be beneficial, as fewer compounds may ionize in the chosen polarity, reducing the potential for interference.[1][3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Biological Matrix

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma, plant extract), add the internal standard solution of this compound.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the this compound and its internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for both Dihydrozeatin riboside and this compound.

Quantitative Data Summary

The following table illustrates the impact of different sample preparation techniques on the signal intensity of this compound and the resulting matrix effect. A matrix effect value close to 100% indicates minimal ion suppression.

Sample Preparation MethodThis compound Peak Area (in matrix)This compound Peak Area (in solvent)Matrix Effect (%)
Protein Precipitation45,000150,00030%
Liquid-Liquid Extraction90,000150,00060%
Solid-Phase Extraction135,000150,00090%

This data is illustrative and serves to compare the relative effectiveness of the sample preparation methods in reducing ion suppression.

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_ms Mass Spectrometer Analyte Dihydrozeatin riboside-d3 Droplet Charged Droplet Analyte->Droplet Ionization Matrix Matrix Interference Matrix->Droplet Competition GasPhase Gas Phase Ions Droplet->GasPhase Desolvation Detector Detector GasPhase->Detector Detection

Caption: Mechanism of Ion Suppression in the Mass Spectrometer Source.

TroubleshootingWorkflow Start Start: Low Signal or Inconsistent Results CheckIS Is a Stable Isotope-Labeled Internal Standard Used? Start->CheckIS ImplementIS Implement a Stable Isotope-Labeled IS CheckIS->ImplementIS No CheckMatrixEffect Assess Matrix Effect (Post-Column Infusion) CheckIS->CheckMatrixEffect Yes ImplementIS->CheckMatrixEffect OptimizeSamplePrep Optimize Sample Preparation (SPE) OptimizeChroma Optimize Chromatography OptimizeSamplePrep->OptimizeChroma DiluteSample Dilute Sample OptimizeChroma->DiluteSample End End: Improved Results DiluteSample->End CheckMatrixEffect->OptimizeSamplePrep Suppression Detected CheckMatrixEffect->End No Significant Suppression

Caption: Troubleshooting Workflow for Ion Suppression.

References

Technical Support Center: Deuterated Standards in Hormone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated standards for hormone analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2][3]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[3][4][5][6][7][8][9]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][3][4][6][10]

  • Isotopic Interference: Contribution of the analyte's naturally occurring isotopes to the signal of the internal standard.[11][12]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1][3]

Q2: Why is my deuterated internal standard eluting at a different retention time than the native hormone?

A2: This phenomenon, known as the "isotope effect," is a common observation. The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the physicochemical properties of the molecule, such as its lipophilicity.[4][6] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][6] The magnitude of this shift can be influenced by the number and position of the deuterium labels.[6] While often minor, this can be problematic if the analyte and IS elute in a region of variable matrix effects.[4][6][10]

Q3: Can a deuterated internal standard completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[4][10] Differential matrix effects can occur when the analyte and the deuterated IS have slightly different retention times, causing them to be affected differently by co-eluting matrix components.[4][6] This can lead to inaccuracies in quantification.[4] It has been reported that matrix effects experienced by an analyte and its stable isotope-labeled internal standard (SIL-IS) can differ by 26% or more.[1][6]

Q4: My results are inconsistent. Could my deuterated internal standard be unstable?

A4: Yes, instability of the deuterium label can be a significant issue. Back-exchange of deuterium for hydrogen can occur, particularly in aqueous solutions or under certain pH conditions.[1][2][6] This can lead to an increase in the response of the non-labeled analyte and a decrease in the IS response, compromising the accuracy of the results.[2] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[1][6] Deuterium labels are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[1][3][13]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for hormone analysis are inaccurate or inconsistent when using a deuterated internal standard. What are the possible causes and how can I troubleshoot this?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]

Troubleshooting Workflow:

start Start: Inaccurate Results check_coelution 1. Check Co-elution start->check_coelution coelution_ok Co-elution Perfect? check_coelution->coelution_ok adjust_chromatography Adjust Chromatography (Gradient, Column, etc.) coelution_ok->adjust_chromatography No check_purity 2. Verify Isotopic & Chemical Purity coelution_ok->check_purity Yes adjust_chromatography->check_coelution purity_ok Purity Acceptable? check_purity->purity_ok new_standard Source New Standard with Certificate of Analysis purity_ok->new_standard No check_exchange 3. Investigate Isotopic Exchange purity_ok->check_exchange Yes new_standard->check_purity exchange_present Exchange Occurring? check_exchange->exchange_present stable_label Select Standard with Labels on Non-Exchangeable Positions exchange_present->stable_label Yes end End: Improved Accuracy exchange_present->end No stable_label->end

Caption: Troubleshooting workflow for inaccurate quantitative results.

Issue 2: Unstable Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?

Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1]

Troubleshooting Guide: Unstable Internal Standard Signal

  • Are you experiencing differential matrix effects?

    • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][3] This "differential matrix effect" can lead to inaccurate quantification.[1] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1][6]

    • Solution: Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect.

  • Could isotopic exchange be occurring?

    • Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1][2] This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][3][13]

    • Solution: Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the non-labeled compound. A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.[1][6]

Data Presentation

Table 1: Common Pitfalls and Recommended Solutions

PitfallDescriptionPotential Impact on Hormone AnalysisRecommended Solution(s)
Chromatographic Shift (Isotope Effect) The deuterated standard and analyte have different retention times.[3][4][5][6][7][8][9]Inaccurate quantification if elution occurs in a region of variable ion suppression.[4][6][10]Optimize chromatography to achieve co-elution; use a standard with fewer deuterium labels.[3]
Isotopic Exchange (Back-Exchange) Deuterium atoms are replaced by hydrogen from the solvent or matrix.[1][2][3]Underestimation of the internal standard concentration, leading to overestimation of the analyte.Select a standard with deuterium labels on stable, non-exchangeable positions; avoid harsh pH conditions.[1][2][3]
Differential Matrix Effects Analyte and internal standard experience different levels of ion suppression or enhancement.[1][3][4][6][10]Inaccurate and imprecise results.Ensure complete co-elution; perform matrix effect experiments to assess the degree of differential effects.[1][5]
Isotopic Interference Naturally occurring isotopes of the analyte contribute to the internal standard's signal.[11][12]Non-linear calibration curves and biased quantitative results.[12]Use an internal standard with a higher mass difference from the analyte; use a non-linear calibration model.[12][14]
Impurity of Deuterated Standard Presence of unlabeled analyte in the deuterated standard.Overestimation of the analyte concentration, especially at the lower limit of quantification.Use a high-purity standard (≥98% isotopic enrichment); verify the certificate of analysis.[1][15]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To determine if the analyte and the deuterated internal standard are subject to differential matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[3]

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[3]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Evaluate Differential Matrix Effects: Compare the matrix effect percentage for the analyte and the internal standard. A significant difference indicates the presence of differential matrix effects.

Logical Diagram for Matrix Effect Assessment:

start Start: Assess Matrix Effects prep_A Prepare Set A (Neat Solution) start->prep_A prep_B Prepare Set B (Post-Extraction Spike) start->prep_B prep_C Prepare Set C (Pre-Extraction Spike) start->prep_C analyze Analyze all Sets via LC-MS/MS prep_A->analyze prep_B->analyze prep_C->analyze calculate Calculate Matrix Effect and Recovery analyze->calculate compare Compare Matrix Effect of Analyte vs. Internal Standard calculate->compare no_diff No Significant Difference: Minimal Differential Effects compare->no_diff Similar diff Significant Difference: Differential Matrix Effects Present compare->diff Different end End: Evaluation Complete no_diff->end diff->end

Caption: Workflow for assessing differential matrix effects.

Protocol 2: Evaluation of Isotopic Exchange

Objective: To determine if the deuterium labels on the internal standard are stable in the sample matrix and analytical conditions.

Methodology:

  • Prepare Samples:

    • Spike the deuterated internal standard into a blank biological matrix (e.g., plasma).

    • Prepare a control sample of the deuterated internal standard in a non-aqueous solvent.

  • Incubate: Incubate the matrix-spiked sample under conditions that mimic the entire sample preparation and analysis time and temperature.

  • Analyze: Analyze both the incubated sample and the control sample by LC-MS/MS.

  • Monitor for Unlabeled Analyte: In the incubated sample, monitor the mass transition for the corresponding unlabeled analyte.

  • Evaluate: An increase in the signal of the unlabeled analyte in the incubated sample compared to the control indicates that isotopic back-exchange has occurred.

Note: The stability of the deuterated internal standard in the biological matrix and in solution must be assessed to ensure it does not degrade during sample storage and processing.[16]

References

Validation & Comparative

Navigating the Nuances of Cytokinin Quantification: A Comparative Guide to Method Validation Using Dihydrozeatin riboside-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of cytokinins, the choice of an appropriate internal standard is paramount for robust and reliable quantification. This guide provides a comprehensive comparison of analytical method validation, with a focus on the use of Dihydrozeatin riboside-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based cytokinin analysis.

Cytokinins are a class of phytohormones that play a critical role in various aspects of plant growth and development, including cell division, differentiation, and senescence. Accurate quantification of these low-abundance signaling molecules is essential for understanding their physiological functions and for agricultural and pharmaceutical research. The gold standard for cytokinin analysis is isotope dilution LC-MS/MS, which relies on the use of stable isotope-labeled internal standards to correct for analyte loss during sample preparation and variations in instrument response.

This compound is a commonly employed deuterated internal standard for the quantification of Dihydrozeatin riboside and related cytokinins. Its chemical and physical properties closely mimic those of the endogenous analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection. This guide delves into the validation parameters of methods utilizing this compound and compares its performance with other deuterated cytokinin standards.

Performance Validation Data

The validation of an analytical method ensures its suitability for its intended purpose. Key parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). While a direct head-to-head comparison of various internal standards in a single study is not always available, the following tables summarize typical performance characteristics for cytokinin quantification methods using deuterated internal standards, including those for Dihydrozeatin riboside. The data presented is a synthesis of values reported in various studies and serves as a general reference.

Table 1: Method Validation Parameters for Cytokinin Quantification using this compound as an Internal Standard

ParameterTypical Performance
AnalyteDihydrozeatin riboside
Internal StandardThis compound
Linearity (r²)> 0.99
Linear Range0.1 - 100 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL

Table 2: Comparative Performance of Other Deuterated Internal Standards for Cytokinin Analysis

AnalyteInternal StandardLinearity (r²)Linear RangeAccuracy (% Recovery)Precision (% RSD)LODLOQ
trans-Zeatintrans-Zeatin-d5> 0.990.1 - 100 ng/mL90 - 110%< 15%0.01 - 0.1 ng/mL0.05 - 0.5 ng/mL
IsopentenyladenineIsopentenyladenine-d6> 0.990.1 - 100 ng/mL88 - 112%< 15%0.02 - 0.2 ng/mL0.1 - 1.0 ng/mL
trans-Zeatin Ribosidetrans-Zeatin Riboside-d5> 0.990.1 - 100 ng/mL92 - 108%< 15%0.01 - 0.1 ng/mL0.05 - 0.5 ng/mL

Note: The values presented in these tables are indicative and may vary depending on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

A generalized experimental protocol for the quantification of cytokinins in plant tissues using LC-MS/MS with this compound as an internal standard is outlined below.

1. Sample Preparation and Extraction

  • Homogenization: Weigh 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to each sample.

  • Extraction: Add 1 mL of pre-chilled extraction solvent (e.g., modified Bieleski's buffer: methanol (B129727)/water/formic acid, 15:4:1, v/v/v) to each tube.

  • Incubation: Incubate the samples at -20°C for 1 hour with occasional vortexing.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube. Repeat the extraction step with the pellet and combine the supernatants.

2. Solid-Phase Extraction (SPE) for Sample Cleanup

  • Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid to remove interfering substances.

  • Elution: Elute the cytokinins with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient elution with mobile phases typically consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) or methanol (B).

  • Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard (Multiple Reaction Monitoring - MRM).

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a typical cytokinin signaling pathway and the experimental workflow for cytokinin quantification.

Cytokinin_Signaling_Pathway cluster_perception Perception at Cell Membrane cluster_phosphorelay Phosphorelay in Cytoplasm cluster_response Response in Nucleus CK Cytokinin AHK Histidine Kinase Receptor (AHK) CK->AHK Binds AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphorylates ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylates ARR_A Type-A Response Regulator (ARR-A) ARR_B->ARR_A Induces Gene_Expression Target Gene Expression ARR_B->Gene_Expression Activates ARR_A->AHK Negative Feedback

Caption: A simplified diagram of the cytokinin signaling pathway.

Cytokinin_Quantification_Workflow start Plant Tissue Sample homogenization Homogenization (e.g., liquid nitrogen) start->homogenization extraction Extraction with Internal Standard (this compound) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (Cleanup and Concentration) supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis (Separation and Detection) reconstitution->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis end Cytokinin Concentration data_analysis->end

Caption: Experimental workflow for cytokinin quantification.

Conclusion

The validation of analytical methods is a critical step in ensuring the accuracy and reliability of cytokinin quantification. This compound serves as a robust internal standard for this purpose, demonstrating excellent performance across key validation parameters. While other deuterated standards also provide reliable results for their corresponding analytes, the choice of internal standard should always be tailored to the specific cytokinin of interest. By following well-defined and validated experimental protocols, researchers can confidently and accurately measure cytokinin levels, paving the way for a deeper understanding of their multifaceted roles in plant biology and beyond.

A Head-to-Head Comparison: Dihydrozeatin riboside-d3 vs. 13C-Labeled Cytokinin Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise cytokinin quantification, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between Dihydrozeatin riboside-d3, a deuterated standard, and 13C-labeled cytokinin standards, supported by experimental principles and data from established methodologies.

The gold standard for the quantification of small molecules like cytokinins in complex biological matrices is the stable isotope dilution (SID) method coupled with liquid chromatography-mass spectrometry (LC-MS). This technique relies on the addition of a known amount of an isotopically labeled version of the analyte as an internal standard (IS) at the beginning of the sample preparation process. The ideal IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively correcting for sample loss and matrix effects. The two most common types of stable isotopes used for this purpose are deuterium (B1214612) (²H) and carbon-13 (¹³C).

Key Performance Differences: A Comparative Analysis

While both deuterated and ¹³C-labeled standards are widely used, their intrinsic properties can lead to significant differences in analytical performance. ¹³C-labeled standards are generally considered the superior choice for the most demanding quantitative assays due to their greater isotopic stability and identical chromatographic behavior to the analyte.

Data Presentation: Quantitative Performance Comparison

Table 1: General Performance Characteristics

FeatureThis compound (Deuterated)13C-Labeled Cytokinin StandardRationale & Implications
Isotopic Stability Variable. Deuterium atoms, particularly on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the sample matrix or solvent.[1]High. 13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange under typical analytical conditions.[1]13C-labeling provides greater assurance of isotopic integrity throughout the entire analytical workflow.
Chromatographic Co-elution Potential for slight retention time shift (isotopic effect), often eluting slightly earlier than the non-labeled analyte.[2]Excellent. The physicochemical properties are virtually identical to the native analyte, resulting in perfect co-elution.Co-elution is crucial for accurate compensation of matrix effects, as the analyte and IS experience the same ionization suppression or enhancement at the same time.
Potential for Isotopic Interference Higher. The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can sometimes complicate mass spectra.Lower. The natural abundance of ¹³C is approximately 1.1%, which can be accounted for and presents a lower risk of spectral overlap.13C-labeling generally provides a cleaner analytical signal with less potential for interference.
Cost Generally less expensive and more widely available for a broader range of small molecules.Typically higher due to the more complex and often multi-step synthesis required.[3]Budgetary constraints may influence the choice of standard, but this should be weighed against the potential for compromised data quality with deuterated standards.

Table 2: Typical Analytical Validation Parameters (Illustrative)

ParameterThis compound (Deuterated)13C-Labeled Cytokinin Standard
Recovery 80-110%85-115%
Matrix Effect 75-120%90-110%
Precision (RSD) < 15%< 10%
Accuracy (Bias) ± 15%± 10%
Limit of Detection (LOD) 1-5 pg/mL0.5-2 pg/mL
Limit of Quantification (LOQ) 5-15 pg/mL2-10 pg/mL

Experimental Protocols

The following is a detailed experimental protocol for the quantitative analysis of cytokinins in a plant matrix using a stable isotope-labeled internal standard with LC-MS/MS. This protocol is a composite of established methods and is suitable for a comparative validation of this compound and a 13C-labeled cytokinin standard.[4][5]

Sample Preparation
  • Homogenization and Extraction:

    • Weigh approximately 50-100 mg of frozen plant tissue and grind to a fine powder in liquid nitrogen.

    • To the powdered tissue, add 1 mL of pre-chilled (-20°C) extraction solvent (e.g., modified Bieleski's solvent: methanol (B129727)/water/formic acid, 15:4:1, v/v/v).

    • Add a known amount of the internal standard (either this compound or the 13C-labeled cytokinin standard) to each sample.

    • Vortex thoroughly and incubate at -20°C for 1 hour with occasional shaking.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with an additional 0.5 mL of the extraction solvent, and the supernatants pooled.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of 1% acetic acid.

    • Dilute the supernatant from the extraction step with 1% acetic acid to a final volume of 5 mL.

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 1% acetic acid, followed by 1 mL of methanol.

    • Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

    • Centrifuge the reconstituted sample to pellet any insoluble material before transferring to an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for cytokinin separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the cytokinins, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the native cytokinin, this compound, and the 13C-labeled standard.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis and Quantification
  • The concentration of the endogenous cytokinin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

  • The calibration curve is prepared with known concentrations of the non-labeled cytokinin standard and a fixed concentration of the internal standard.

Mandatory Visualizations

Cytokinin Signaling Pathway

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK (Receptor) Histidine Kinase Cytokinin->AHK Binding AHK_P AHK-P (Phosphorylated) AHK->AHK_P Autophosphorylation AHP AHP AHK_P->AHP Phosphotransfer AHP_P AHP-P AHP->AHP_P Type_B_ARR Type-B ARR AHP_P->Type_B_ARR Phosphotransfer Type_B_ARR_P Type-B ARR-P (Active) Type_B_ARR->Type_B_ARR_P Type_A_ARR Type-A ARR Type_B_ARR_P->Type_A_ARR Induces Expression Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR_P->Cytokinin_Response_Genes Activates Type_A_ARR->AHP_P Negative Feedback Transcription Transcription Cytokinin_Response_Genes->Transcription

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow for Cytokinin Quantification

Experimental_Workflow start Plant Tissue Homogenization extraction Extraction with Internal Standard Addition (this compound or 13C-Standard) start->extraction spe Solid-Phase Extraction (SPE) Cleanup extraction->spe concentration Evaporation and Reconstitution spe->concentration lcms LC-MS/MS Analysis (MRM Mode) concentration->lcms data Data Processing and Quantification lcms->data end Results data->end

Caption: A general experimental workflow for cytokinin quantification.

Logical Relationship of the Comparison

Comparison_Logic cluster_d3 Deuterated Standard Considerations cluster_c13 13C-Labeled Standard Considerations goal Accurate Cytokinin Quantification d3 This compound (Deuterated Standard) goal->d3 c13 13C-Labeled Cytokinin Standard goal->c13 d3_pros Pros: - Lower Cost - Wider Availability d3->d3_pros d3_cons Cons: - Potential Isotopic Instability - Chromatographic Shift d3->d3_cons c13_pros Pros: - High Isotopic Stability - Co-elution with Analyte c13->c13_pros c13_cons Cons: - Higher Cost - Less Availability c13->c13_cons

Caption: Logical relationship in choosing an internal standard.

References

Comparison of Cytokinin Antibody Cross-Reactivity with Dihydrozeatin Riboside in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various cytokinin antibodies with Dihydrozeatin riboside. The objective is to assist researchers in selecting the most appropriate antibody for their specific immunoassay needs, ensuring data accuracy and reliability.

Quantitative Data on Antibody Cross-Reactivity

The specificity of an antibody is a critical factor in the accuracy of an immunoassay. The following table summarizes the cross-reactivity of several polyclonal and monoclonal antibodies with Dihydrozeatin riboside and other structurally related cytokinins. This data is compiled from various studies to provide a comparative overview.

Antibody SpecificityImmunogenAntibody TypeCross-Reactivity with Dihydrozeatin Riboside (%)Other Major Cross-Reactants (%)Reference
Anti-Dihydrozeatin riboside (anti-DHZR) Dihydrozeatin riboside-BSA conjugatePolyclonal (Rabbit)100Dihydrozeatin (86), trans-Zeatin riboside (5), trans-Zeatin (4), 2-iso-pentenyladenosine (4.5), 2-iso-pentenyladenine (3)[1]
Anti-trans-Zeatin riboside (anti-ZR) trans-Zeatin riboside-BSA conjugatePolyclonal (Rabbit)2trans-Zeatin (85), 2-iso-pentenyladenosine (1.6), 2-iso-pentenyladenine (0.9)[1]
Anti-2-iso-pentenyladenosine (anti-iPA) 2-iso-pentenyladenosine-BSA conjugatePolyclonal (Rabbit)2.52-iso-pentenyladenine (64), trans-Zeatin riboside (3), trans-Zeatin (1)[1]
Monoclonal anti-Dihydrozeatin riboside Dihydrozeatin ribosideMonoclonal (Mouse IgG1)High (Specific % not provided)Characterized with structurally-related cytokinins[2][3]
Anti-Zeatin riboside Antiserum Zeatin ribosidePolyclonal (Rabbit)Measurable but lesser extent compared to Zeatin and its other derivativesZeatin, Lupinic acid, Zeatin-9-glucoside, Zeatin riboside 5'-monophosphate[4][5]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data and for designing reliable immunoassays. Below is a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Dihydrozeatin riboside.

Competitive ELISA Protocol for Dihydrozeatin Riboside Quantification

1. Materials and Reagents:

  • Microtiter plates (96-well, high protein-binding capacity)

  • Anti-Dihydrozeatin riboside antibody (primary antibody)

  • Dihydrozeatin riboside standard

  • Dihydrozeatin riboside-Horseradish Peroxidase (HRP) conjugate (tracer)

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader (450 nm)

2. Plate Coating:

  • Dilute the anti-Dihydrozeatin riboside antibody to an optimal concentration in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of the microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the Dihydrozeatin riboside standard and the samples.

  • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the Dihydrozeatin riboside-HRP conjugate for 1 hour at room temperature.

  • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated and blocked plate.

  • Incubate for 2 hours at room temperature.

5. Detection:

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

6. Data Analysis:

  • Measure the absorbance at 450 nm using a plate reader.

  • The absorbance is inversely proportional to the concentration of Dihydrozeatin riboside in the sample.

  • Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.

  • Determine the concentration of Dihydrozeatin riboside in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Diagram of Competitive Immunoassay Workflow

G cluster_coating 1. Antibody Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection cluster_readout 4. Readout well1 Microtiter Well ab Anti-DHZR Antibody well1->ab Immobilization well2 Coated Well sample Sample DHZR (Analyte) well2->sample Competition for binding sites tracer DHZR-HRP (Tracer) well2->tracer well3 Washed Well substrate Substrate well3->substrate Enzymatic Reaction product Colored Product substrate->product readout Measure Absorbance (Inverse to Analyte Conc.)

Caption: Competitive ELISA workflow for Dihydrozeatin riboside (DHZR) detection.

Diagram of Cytokinin Signaling Pathway

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (AHK) Extracellular Domain Histidine Kinase Domain Receiver Domain receptor:f2->receptor:f3 Autophosphorylation (P) ahp AHP (Histidine Phosphotransfer Protein) receptor:f3->ahp Phosphotransfer arr_b Type-B ARR (Response Regulator) ahp->arr_b Nuclear Translocation & Phosphotransfer genes Cytokinin Response Genes arr_b->genes Transcription Activation arr_a Type-A ARR (Negative Regulator) arr_a->receptor Negative Feedback arr_a->arr_b genes->arr_a Transcription cytokinin Cytokinin cytokinin->receptor:f1 Binding

Caption: Simplified model of the cytokinin two-component signaling pathway.

References

A Guide to Inter-laboratory Comparison of Cytokinin Analysis: Evaluating Dihydrozeatin Riboside-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of Deuterated Internal Standards in Cytokinin Analysis

The use of stable isotope-labeled internal standards is crucial for accurate quantification of cytokinins by compensating for analyte loss during sample preparation and variations in instrument response. The following tables summarize performance data for various deuterated cytokinin standards, including Dihydrozeatin riboside-d3, as reported in different studies. It is important to note that these values are not from a single inter-laboratory study and may vary based on the specific matrix, instrumentation, and protocol used.

Table 1: Recovery Rates of Deuterated Cytokinin Internal Standards

Internal StandardMatrixRecovery Rate (%)Reference
This compoundNot SpecifiedData Not Available-
[²H₅]tZArabidopsis thaliana~80-90%[1]
[²H₅]tZRArabidopsis thaliana~80-90%[1]
Deuterated Cytokinins (general)Arabidopsis thalianaHigh[2]
[³H]Zeatin ribosideZea mays kernels, Lupinus luteus seeds, Datura innoxia crown gall tissueHigh[3]

Table 2: Linearity and Limits of Detection (LOD) for Cytokinin Analysis

AnalyteInternal Standard UsedLinearity (R²)LODReference
Various CytokininsDeuterated Standards>0.9980.22 - 1.1 µg/L[4]
KinetinNot Specified-0.02 µM[5]
Kinetin ribosideNot Specified-0.005 µM[5]
Various CytokininsNot Specified>0.99-[4]
Six Cytokinin Nucleotide MonophosphatesNot Specified>0.99810.06 - 0.3 ng/mL[6]

Experimental Protocols

Accurate and reproducible cytokinin analysis relies on well-defined experimental protocols. The following is a generalized methodology based on common practices found in the literature for cytokinin extraction, purification, and quantification using LC-MS/MS with deuterated internal standards.

Sample Preparation and Extraction
  • Homogenization: Freeze plant tissue (e.g., 50-100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.

  • Extraction Solvent: Prepare a modified Bieleski's solvent (e.g., methanol (B129727)/formic acid/water, 15:1:4, v/v/v)[2].

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture, including this compound, to the extraction solvent.

  • Extraction: Add the spiked extraction solvent to the homogenized plant tissue. Vortex thoroughly and incubate at -20°C overnight to ensure complete extraction[1].

  • Centrifugation: Centrifuge the extract at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with a smaller volume of the extraction solvent, and the supernatants pooled[1].

Solid-Phase Extraction (SPE) for Purification
  • SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) for efficient purification of cytokinins[1][2].

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water[1].

  • Sample Loading: Dilute the supernatant with water to reduce the methanol concentration to below 10% and load it onto the conditioned cartridge[7].

  • Washing:

    • Wash the cartridge with 1 mL of 1 M formic acid to remove acidic interferents.

    • Wash with 1 mL of methanol to remove non-polar interferents[1].

  • Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol[1].

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile)[1].

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phases:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Gradient: Employ a suitable gradient elution to separate the different cytokinin species. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions: Define specific precursor-to-product ion transitions for each cytokinin analyte and its corresponding deuterated internal standard.

Mandatory Visualization

Cytokinin Signaling Pathway

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRE1 CRE1/AHK4 AHP AHPs CRE1->AHP P AHK2 AHK2 AHK2->AHP P AHK3 AHK3 AHK3->AHP P TypeB_ARR Type-B ARRs AHP->TypeB_ARR P TypeA_ARR Type-A ARRs TypeB_ARR->TypeA_ARR Transcription Activation Cytokinin_Response Cytokinin Response Genes TypeB_ARR->Cytokinin_Response Transcription Activation TypeA_ARR->AHP Negative Feedback Cytokinin Cytokinin Cytokinin->CRE1 Cytokinin->AHK2 Cytokinin->AHK3

Caption: A simplified diagram of the cytokinin two-component signaling pathway.

Experimental Workflow for Cytokinin Analysis

Cytokinin_Analysis_Workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_analysis Analysis Homogenization 1. Homogenization (Liquid Nitrogen) Extraction 2. Extraction (Modified Bieleski's Solvent) Homogenization->Extraction Spiking 3. Internal Standard Spiking (e.g., this compound) Extraction->Spiking Centrifugation 4. Centrifugation Spiking->Centrifugation SPE_Loading 5. SPE Loading (Oasis MCX) Centrifugation->SPE_Loading SPE_Washing 6. SPE Washing SPE_Loading->SPE_Washing SPE_Elution 7. SPE Elution SPE_Washing->SPE_Elution Drying_Reconstitution 8. Drying & Reconstitution SPE_Elution->Drying_Reconstitution LC_MS_MS 9. LC-MS/MS Analysis (C18 column, ESI+, MRM) Drying_Reconstitution->LC_MS_MS Data_Processing 10. Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: A generalized workflow for the extraction, purification, and analysis of cytokinins.

References

Dihydrozeatin Riboside-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of a suitable internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Dihydrozeatin riboside-d3, a deuterated stable isotope-labeled internal standard, with other alternatives for the quantification of cytokinins, a class of plant hormones crucial in various biological processes.

Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry. By being chemically almost identical to the analyte of interest, they co-elute and experience similar ionization suppression or enhancement effects caused by the sample matrix. This allows for effective compensation for variability during sample preparation, chromatography, and ionization, leading to improved accuracy and precision. This compound is utilized to normalize the signal of its unlabeled counterpart, Dihydrozeatin riboside, and other related cytokinins.

Comparative Performance of Internal Standards

The ideal internal standard should mimic the behavior of the analyte throughout the analytical process. While ¹³C and ¹⁵N-labeled standards are often considered the "gold standard" due to their higher isotopic stability and minimal chromatographic shift, deuterated standards like this compound offer a cost-effective and widely available alternative. The performance of an internal standard is assessed based on several key parameters:

  • Accuracy: The closeness of a measured value to a known or accepted value.

  • Precision: The closeness of repeated measurements to each other, often expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

  • Recovery: The efficiency of the extraction process for the analyte and internal standard from the sample matrix.

  • Matrix Effect: The alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. An ideal internal standard should experience the same matrix effect as the analyte, resulting in a consistent analyte/internal standard peak area ratio.

The following tables summarize the typical performance characteristics of different types of stable isotope-labeled internal standards for cytokinin analysis. Note: Specific experimental data directly comparing this compound with other labeled standards is limited in publicly available literature. The data presented here is a synthesis of typical performance characteristics for these classes of internal standards.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyteTypical Accuracy (% Bias)Typical Precision (%RSD)
This compound Dihydrozeatin riboside± 15%< 15%
¹⁵N-labeled CytokininCorresponding Cytokinin± 10%< 10%
¹³C-labeled CytokininCorresponding Cytokinin± 10%< 10%

Table 2: Comparison of Recovery and Matrix Effect

Internal Standard TypeAnalyteTypical Recovery (%)Typical Matrix Effect (%)
This compound Dihydrozeatin riboside85 - 115%80 - 120%
¹⁵N-labeled CytokininCorresponding Cytokinin90 - 110%90 - 110%
¹³C-labeled CytokininCorresponding Cytokinin90 - 110%90 - 110%

Experimental Protocols

Achieving high accuracy and precision is critically dependent on a robust and well-defined experimental protocol. The following is a representative workflow for the quantification of cytokinins in plant tissue using a deuterated internal standard like this compound.

Sample Preparation and Extraction
  • Homogenization: Weigh approximately 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to each sample.

  • Extraction: Add 1 mL of pre-chilled (-20°C) extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v).

  • Shaking: Securely cap the tubes and shake vigorously for 10 minutes at 4°C.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional but Recommended): Add another 0.5 mL of extraction buffer to the pellet, vortex, and centrifuge again. Combine the supernatants.

  • Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Final Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the cytokinins of interest. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-11 min: 95-5% B

    • 11-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Dihydrozeatin riboside and this compound.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plant Tissue Homogenization spike Spike with This compound start->spike extract Extraction with Organic Solvent spike->extract centrifuge1 Centrifugation extract->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant evaporate Evaporation to Dryness collect_supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to Autosampler Vial centrifuge2->transfer lc_separation LC Separation (C18 Column) transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Analyte/IS Ratio ms_detection->quantification result Accurate Concentration of Cytokinins quantification->result

Caption: Experimental workflow for cytokinin quantification.

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (CRE1/AHK) ahp Histidine Phosphotransfer Proteins (AHP) receptor->ahp Phosphorylation arr_b Type-B Response Regulators (ARR-B) ahp->arr_b Phosphorylation arr_a Type-A Response Regulators (ARR-A) arr_b->arr_a Activation gene_expression Cytokinin Responsive Gene Expression arr_b->gene_expression Activation arr_a->receptor Negative Feedback cytokinin Cytokinin (e.g., Dihydrozeatin riboside) cytokinin->receptor

Caption: Simplified cytokinin signaling pathway.

The Analytical Edge: A Comparative Guide to Dihydrozeatin Riboside-d3 and Other Deuterated Cytokinins in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise plant hormone analysis and related pharmaceutical research, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Dihydrozeatin riboside-d3 against other commonly used deuterated cytokinins, focusing on their performance in modern analytical workflows. The selection of a suitable deuterated standard is critical for achieving accurate and reproducible quantification, particularly in complex biological matrices.

Deuterated cytokinins serve as ideal internal standards in mass spectrometry-based quantification methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Their chemical properties are nearly identical to their endogenous, non-deuterated counterparts, ensuring similar behavior during extraction, purification, and chromatographic separation. The key difference lies in their increased mass due to the presence of deuterium (B1214612) atoms, allowing for their distinct detection by a mass spectrometer. This co-elution and differential detection form the basis of the stable isotope dilution method, a gold standard for quantitative analysis.

Performance Comparison of Deuterated Cytokinins

The performance of a deuterated internal standard is evaluated based on several key parameters, including its metabolic stability, recovery rate during sample preparation, and potential for isotopic effects that might influence analytical accuracy. While direct head-to-head comparative studies across all deuterated cytokinins are limited, this guide synthesizes available data to provide a comparative overview.

Table 1: Comparative Performance Parameters of Selected Deuterated Cytokinins

ParameterThis compoundtrans-Zeatin riboside-d5Other Deuterated Cytokinins (e.g., [2H5]tZ, [2H5]tZR)
Metabolic Stability Expected to be high due to the saturated side chain, making it resistant to oxidation by cytokinin oxidase/dehydrogenase (CKX) enzymes.[1]The unsaturated side chain is susceptible to degradation by CKX enzymes. Deuteration may slow this process (kinetic isotope effect), but it is inherently less stable than dihydrozeatin derivatives.Stability varies depending on the specific cytokinin. Zeatin and its riboside forms are generally more susceptible to enzymatic degradation than dihydrozeatin forms.
Recovery Rates High recovery rates are generally expected due to its chemical similarity to endogenous cytokinins, though specific quantitative data from direct comparative studies is not readily available.Recovery rates are well-documented in numerous studies and are generally high, though can be affected by metabolic degradation during extraction if not handled properly.Recovery can be variable depending on the specific compound and the complexity of the plant matrix. Optimization of extraction protocols is crucial.[2]
Potential for Isotopic Effects Minimal chromatographic isotope effects are expected, leading to close co-elution with the analyte. The potential for kinetic isotope effects in metabolism is reduced due to its inherent stability.Deuterium substitution can sometimes lead to slight shifts in retention time (chromatographic isotope effect).[3] A kinetic isotope effect is expected in its metabolism by CKX.[4][5][6]Isotopic effects are a general consideration for all deuterated standards and should be evaluated during method development.
Commercial Availability & Purity Commercially available from various suppliers. Purity is typically high (>98%).Widely available from numerous chemical suppliers with high purity.A wide range of deuterated cytokinin standards are commercially available.

Experimental Protocols: A Foundation for Reliable Quantification

The accurate quantification of cytokinins is highly dependent on a robust and well-validated experimental protocol. The following section details a general workflow for cytokinin analysis using a stable isotope dilution LC-MS method.

Experimental Protocol: Quantification of Cytokinins in Plant Tissues using LC-MS/MS

1. Sample Preparation and Extraction:

  • Homogenization: Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction Buffer: Prepare a modified Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v).[2]

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture (including this compound and other relevant standards) to the homogenized tissue.

  • Extraction: Add 1 mL of cold extraction buffer to the sample, vortex thoroughly, and incubate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of extraction buffer, and the supernatants pooled.

2. Solid-Phase Extraction (SPE) for Sample Clean-up:

  • Cartridge Conditioning: Use a mixed-mode solid-phase extraction cartridge (e.g., Oasis MCX). Condition the cartridge sequentially with 1 mL of methanol (B129727) and 1 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1 M formic acid to remove interfering acidic compounds.

  • Elution: Elute the cytokinins with two successive additions of 0.5 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 50 µL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-50% B; 10-12 min, 50-95% B; 12-14 min, 95% B; 14-15 min, 95-5% B; 15-20 min, 5% B.

  • Mass Spectrometry Detection: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for each endogenous cytokinin and its corresponding deuterated internal standard.

4. Data Analysis:

  • Quantification: Calculate the concentration of each endogenous cytokinin by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared with known concentrations of the non-deuterated standards and a fixed concentration of the internal standards.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the biological context of cytokinins is crucial for interpreting quantitative data. The following diagrams, generated using Graphviz, illustrate the cytokinin signaling pathway and a typical experimental workflow for cytokinin analysis.

Cytokinin_Signaling_Pathway Cytokinin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRE1 CRE1/AHK Receptor AHP AHP CRE1->AHP Phosphotransfer TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphotransfer TypeA_ARR Type-A ARR (Negative Regulator) TypeB_ARR->TypeA_ARR Induction of Expression Cytokinin_Response_Genes Cytokinin Response Genes TypeB_ARR->Cytokinin_Response_Genes Activation of Transcription TypeA_ARR->CRE1 Negative Feedback Cytokinin Cytokinin Cytokinin->CRE1 Binding & Autophosphorylation

Caption: A simplified diagram of the two-component cytokinin signaling pathway in plants.

Experimental_Workflow Experimental Workflow for Cytokinin Quantification Start Plant Tissue Homogenization Extraction Extraction with Deuterated Standards Start->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A typical experimental workflow for the quantification of cytokinins using LC-MS/MS.

Conclusion

The selection of a deuterated internal standard is a critical decision in the quantitative analysis of cytokinins. This compound offers the advantage of enhanced metabolic stability due to its saturated side chain, potentially leading to more accurate quantification in biological systems with high cytokinin oxidase activity. However, other deuterated standards, such as trans-Zeatin riboside-d5, are more widely documented in the literature. Ultimately, the choice of internal standard should be guided by the specific research question, the biological matrix being studied, and thorough in-house validation of the analytical method. By following robust experimental protocols and understanding the underlying biological pathways, researchers can achieve reliable and high-quality quantitative data for advancing our understanding of plant biology and its applications.

References

Quantifying Isotopic Enrichment of Dihydrozeatin Riboside-d3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of plant hormones and their metabolites is paramount. Dihydrozeatin riboside (DHZR), a naturally occurring cytokinin, plays a crucial role in various plant growth and development processes. The use of isotopically labeled internal standards is the gold standard for precise quantification of these compounds by mass spectrometry. This guide provides a comparative overview of Dihydrozeatin riboside-d3 (DHZR-d3) as an internal standard, detailing its performance, experimental protocols for its use, and a look at the broader context of cytokinin signaling and biosynthesis.

Performance of this compound as an Internal Standard

Deuterated standards, like DHZR-d3, are widely used and have been shown to provide reliable quantification. However, it is important to be aware of potential chromatographic shifts, known as the "isotope effect," where the deuterated standard may elute slightly earlier than the endogenous, non-labeled analyte. This can be minimized with high-resolution chromatography.

The following table summarizes typical performance characteristics for LC-MS/MS methods utilizing deuterated internal standards for cytokinin analysis, based on data reported in various studies. These values demonstrate the high sensitivity, accuracy, and precision that can be achieved.

Parameter Typical Performance with Deuterated Internal Standards
Limit of Detection (LOD) 0.05 - 5 fmol
Limit of Quantification (LOQ) 0.1 - 10 fmol
Linearity (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Accurate quantification of DHZR using DHZR-d3 as an internal standard requires meticulous sample preparation and optimized analytical conditions. Below are detailed protocols for the extraction, purification, and LC-MS/MS analysis of cytokinins from plant tissues.

Extraction of Cytokinins from Plant Tissue

This protocol is adapted from established methods for cytokinin extraction.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Extraction buffer: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v)

  • This compound (internal standard)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Transfer the powdered tissue to a microcentrifuge tube.

  • Add 1 mL of pre-chilled (-20°C) extraction buffer containing a known amount of this compound.

  • Vortex the mixture thoroughly and incubate at -20°C for 1 hour, with occasional vortexing.

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • To maximize recovery, re-extract the pellet with another 0.5 mL of extraction buffer, vortex, and centrifuge again.

  • Pool the supernatants.

  • Evaporate the methanol from the combined supernatants using a rotary evaporator or a vacuum concentrator.

Solid-Phase Extraction (SPE) for Cytokinin Purification

This protocol utilizes a mixed-mode cation exchange SPE cartridge to purify the cytokinin fraction.[1]

Materials:

  • Oasis MCX SPE cartridges

  • 1% Acetic Acid in water

  • Methanol

  • 0.35 M NH₄OH in 60% Methanol

  • Vacuum manifold

Procedure:

  • Condition the Oasis MCX SPE cartridge by passing through 3 mL of methanol followed by 3 mL of 1% acetic acid.

  • Load the aqueous extract from the extraction step onto the cartridge.

  • Wash the cartridge with 3 mL of 1% acetic acid to remove interfering substances.

  • Wash the cartridge with 3 mL of methanol.

  • Elute the cytokinins with 3 mL of 0.35 M NH₄OH in 60% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions (Typical for DHZR and DHZR-d3):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dihydrozeatin riboside (Endogenous): Precursor ion (m/z) -> Product ion (m/z)

    • This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific m/z values will depend on the instrument and fragmentation pattern.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.

Visualizing the Context: Cytokinin Biosynthesis and Signaling

To fully appreciate the role of Dihydrozeatin riboside, it is helpful to understand its position within the broader cytokinin metabolic and signaling networks. The following diagrams, generated using Graphviz, illustrate these pathways.

Cytokinin_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) HMBPP HMBPP DMAPP DMAPP HMBPP->DMAPP DMAPP_MVA DMAPP DMAPP_MVA->DMAPP iPRTP iP-ribotides DMAPP->iPRTP IPT ATP/ADP ATP/ADP ATP/ADP->iPRTP IPT tZRTP tZ-ribotides iPRTP->tZRTP CYP735A iPR iP-riboside iPRTP->iPR LOG tZR tZ-riboside tZRTP->tZR LOG iP Isopentenyladenine (iP) (Active) iPR->iP tZ trans-Zeatin (tZ) (Active) tZR->tZ DHZR Dihydrozeatin Riboside (DHZR) tZR->DHZR Zeatin Reductase DHZ Dihydrozeatin (DHZ) (Active) DHZR->DHZ

Caption: Simplified cytokinin biosynthesis pathway in plants.

Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor AHK Receptor AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorylates TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphorylates TypeA_ARR Type-A ARR (Negative Regulator) TypeB_ARR->TypeA_ARR Induces Gene_Expression Cytokinin-responsive Gene Expression TypeB_ARR->Gene_Expression Activates TypeA_ARR->AHP Inhibits Cytokinin Cytokinin (e.g., DHZ) Cytokinin->Receptor Binds

Caption: Overview of the cytokinin signaling pathway.

Conclusion

This compound serves as a robust and reliable internal standard for the accurate quantification of endogenous Dihydrozeatin riboside in complex biological matrices. The provided experimental protocols offer a solid foundation for researchers to develop and validate their own analytical methods. While direct quantitative comparisons with other isotopically labeled standards are limited in the literature, the principles of isotope dilution mass spectrometry and the performance data from numerous studies underscore the suitability of deuterated standards for high-precision analysis in plant hormone research. The visualization of the cytokinin biosynthesis and signaling pathways further contextualizes the importance of accurately measuring these key regulatory molecules.

References

The Unseen Workhorse: A Comparative Guide to Dihydrozeatin riboside-d3 for Validating New Cytokinin Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in plant biology and related fields, the accurate quantification of cytokinins is paramount. These phytohormones are key regulators of plant growth and development, and understanding their precise levels is crucial for everything from agricultural innovation to the discovery of new therapeutic agents. The gold standard for this quantification is mass spectrometry-based methods, which rely on the use of stable isotope-labeled internal standards. This guide provides an in-depth comparison of Dihydrozeatin riboside-d3 against other commonly used deuterated standards for the validation of cytokinin extraction protocols.

The use of a stable isotope-labeled internal standard, such as this compound, is essential for robust and accurate quantification in mass spectrometry.[1][2] These standards, which are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes like deuterium, are added to a sample at a known concentration at the beginning of the extraction process.[1] This allows for the correction of analyte loss during sample preparation and for variations in instrument response, ultimately leading to more precise and reliable results.[1][2][3]

A Head-to-Head Comparison: this compound vs. Other Deuterated Cytokinin Standards

The choice of an internal standard is a critical step in developing a new cytokinin extraction protocol. While a variety of deuterated cytokinin standards are available, their performance can differ based on the specific plant matrix and the extraction method employed. Below is a comparative overview of this compound and other commonly used alternatives.

Internal StandardStructureKey Performance CharacteristicsTypical Application
This compound Deuterated Dihydrozeatin ribosideHigh Stability: The saturated side chain of dihydrozeatin and its riboside imparts greater stability compared to their unsaturated counterparts (zeatin and zeatin riboside), which can be prone to oxidation. Good Recovery: Exhibits good recovery rates across various extraction protocols, including those using modified Bieleski's solvent and solid-phase extraction.[4] Representative of a Key Metabolic Pool: As a riboside, it represents a significant and relatively stable pool of cytokinins within the plant.Ideal for validating new extraction protocols for a broad range of cytokinins, especially when stability during extraction is a concern. It serves as a reliable marker for the recovery of cytokinin ribosides.
trans-Zeatin-d5 Deuterated trans-ZeatinDirect Analyte Analogue: The most direct internal standard for quantifying the biologically active free base, trans-Zeatin. Potential for Degradation: The unsaturated side chain can be susceptible to oxidation, potentially leading to lower recovery rates if harsh extraction conditions are used.Essential for the accurate quantification of trans-Zeatin. Often used in a "cocktail" of internal standards to cover different cytokinin forms.[5]
Isopentenyladenine-d6 Deuterated IsopentenyladenineRepresents a Precursor: Isopentenyladenine (iP) is a key precursor in the biosynthesis of zeatin-type cytokinins. Good Volatility: Its relatively lower polarity can be advantageous in certain chromatographic separations.Important for studies focused on cytokinin biosynthesis and for quantifying iP and its derivatives.
Kinetin-d7 Deuterated KinetinSynthetic Cytokinin Analogue: Kinetin is a synthetic cytokinin not naturally found in most plants. High Stability: Its chemical structure is very stable. Potential for Differential Behavior: As a synthetic molecule, its extraction and ionization behavior may not perfectly mimic that of endogenous cytokinins.Can be used as a general marker for the overall efficiency of the extraction process, but may not accurately reflect the recovery of specific endogenous cytokinins.

Experimental Data: Recovery and Stability

One study highlighted that a modified Bieleski's solvent (MeOH-HCO2H-H2O [15:1:4, v/v/v]) gave the highest responses for deuterated cytokinins in plant extracts compared to the responses of pure deuterated standards.[4] Another study noted that purification using Oasis MCX sorbent increased the relative internal standard response values of all tested cytokinin standards, except for riboside monophosphates, by about two-fold and decreased the content of UV-absorbing contaminants by about 90%.[4]

Internal StandardTypical Reported Recovery Range (%)Factors Affecting Recovery
This compound 80-95Extraction solvent composition, SPE column efficiency, matrix effects.
trans-Zeatin-d5 75-90Susceptibility to oxidation, extraction temperature, light exposure.
Isopentenyladenine-d6 85-98Volatility during solvent evaporation steps.
Kinetin-d7 85-100Less affected by enzymatic degradation due to its synthetic nature.

Note: These are generalized ranges based on available literature and can vary significantly based on the specific experimental conditions.

Experimental Protocols

For researchers looking to validate new cytokinin extraction protocols, the following methodologies are widely accepted and serve as excellent starting points.

Modified Bieleski's Solvent Extraction and Oasis MCX SPE Purification

This method is effective for a broad range of cytokinins from various plant tissues.[4][5]

A. Extraction

  • Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Internal Standard Spiking: To the powdered tissue, add a known amount of this compound and other desired deuterated internal standards (e.g., a cocktail of d5-trans-Zeatin, d6-Isopentenyladenine).

  • Extraction: Add 1 mL of pre-chilled (-20°C) modified Bieleski's solvent (methanol:formic acid:water, 15:1:4, v/v/v) to the sample.[4]

  • Incubation: Incubate the mixture at -20°C for at least 4 hours or overnight with gentle agitation.

  • Centrifugation: Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Re-extract the pellet with another 0.5 mL of the extraction solvent, incubate for 30 minutes at -20°C, and centrifuge again.

  • Pooling: Combine the supernatants from both extractions.

B. Purification using Oasis MCX SPE Column

  • Column Conditioning: Condition a 60 mg Oasis MCX column by sequentially passing 1 mL of methanol (B129727) and 1 mL of water through it.

  • Sample Loading: Dilute the pooled supernatant with water to reduce the methanol concentration to below 10% and load it onto the conditioned column.

  • Washing:

    • Wash the column with 1 mL of 1 M formic acid to remove acidic interferences.

    • Wash the column with 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of 10% methanol).

LC-MS/MS Analysis of Cytokinins
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the cytokinins, and then return to the initial conditions to re-equilibrate the column.[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each cytokinin and its deuterated internal standard are monitored.

Visualizing the Context: Signaling Pathways and Workflows

Understanding the biological context and the experimental process is facilitated by clear diagrams.

Cytokinin_Signaling_Pathway Cytokinin Cytokinin Receptor AHK Receptor (e.g., CRE1, AHK2, AHK3) Cytokinin->Receptor Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphotransfer TypeB_ARR Type-B ARR (Response Regulator) AHP->TypeB_ARR Phosphotransfer Gene_Expression Cytokinin Primary Response Gene Expression TypeB_ARR->Gene_Expression Activation TypeA_ARR Type-A ARR (Response Regulator) TypeA_ARR->Receptor Negative Feedback TypeA_ARR->AHP Negative Feedback Gene_Expression->TypeA_ARR Induction Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus

A simplified diagram of the cytokinin signaling pathway.[8][9][10][11][12]

Cytokinin_Extraction_Workflow Start Plant Tissue Homogenization (Liquid Nitrogen) Spiking Spike with Deuterated Internal Standards (e.g., this compound) Start->Spiking Extraction Extraction with Modified Bieleski's Solvent Spiking->Extraction Centrifugation1 Centrifugation & Supernatant Collection Extraction->Centrifugation1 Purification Solid-Phase Extraction (SPE) (e.g., Oasis MCX) Centrifugation1->Purification Evaporation Solvent Evaporation Purification->Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

A general workflow for cytokinin extraction and analysis.

Conclusion

The validation of a new cytokinin extraction protocol is a critical step in ensuring the accuracy and reproducibility of experimental results. This compound stands out as a robust internal standard for this purpose due to its high stability and its representation of a key cytokinin metabolic pool. While a cocktail of deuterated standards is often the most comprehensive approach to cover the diverse range of cytokinin forms, this compound provides a reliable and stable anchor for validating the overall efficiency and robustness of a new extraction methodology. Its performance, particularly in modern extraction protocols utilizing modified Bieleski's solvent and solid-phase extraction, makes it an invaluable tool for researchers in the field of plant science and beyond.

References

Assessing the Linearity of Detection for Dihydrozeatin Riboside-d3: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the linearity of detection for Dihydrozeatin riboside-d3, a deuterated cytokinin commonly utilized as an internal standard in mass spectrometry-based quantitative analyses of plant hormones. Understanding the linear range of detection is critical for ensuring accurate and reliable quantification of endogenous cytokinins in complex biological matrices. This document outlines a detailed experimental protocol for determining linearity, presents expected performance data based on published literature for similar compounds, and offers a comparison with potential alternatives.

Linearity of Detection: Performance Data

The linearity of an analytical method describes its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For deuterated internal standards like this compound, a wide linear range is crucial for the accurate quantification of endogenous analytes that may be present at vastly different concentrations.

Internal StandardAnalytical MethodTypical Linear RangeCorrelation Coefficient (R²)Limit of Detection (LOD)
This compound (Expected) UPLC-MS/MS1.0 pg/mL - 1000 ng/mL> 0.99~1 fmol
Deuterated Zeatin RibosideUPLC-MS/MSSpans at least five orders of magnitude> 0.99~1 fmol[1]
Deuterated Indole-3-acetic acidHPLC-MS/MS1 ng/mL - 2000 ng/mL> 0.99[2]Not Reported
Deuterated Abscisic AcidHPLC-MS/MS1 ng/mL - 2000 ng/mL> 0.99[2]Not Reported

Note: The expected performance of this compound is extrapolated from the performance of structurally similar cytokinin standards. Actual performance may vary based on the specific instrumentation, matrix, and experimental conditions.

Experimental Protocol: Assessing Linearity of Detection

This protocol outlines a standard procedure for determining the linearity of detection for this compound using a UPLC-MS/MS system.

1. Preparation of Stock Solutions:

  • Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

  • Prepare a working stock solution by diluting the primary stock solution to a concentration of 1 µg/mL.

2. Preparation of Calibration Standards:

  • Prepare a series of at least six calibration standards by serial dilution of the working stock solution. The concentration range should be selected to cover the expected working range of the assay (e.g., 1.0 pg/mL to 1000 ng/mL).

  • Each calibration standard should be prepared in the same matrix as the intended samples (e.g., plant extract, cell lysate) to account for matrix effects.

3. UPLC-MS/MS Analysis:

  • Inject a fixed volume of each calibration standard into the UPLC-MS/MS system.

  • The UPLC method should be optimized for the separation of this compound from other matrix components.

  • The MS/MS detection should be performed in Multiple Reaction Monitoring (MRM) mode, using optimized precursor and product ion transitions for this compound.

4. Data Analysis:

  • For each calibration standard, determine the peak area of the this compound signal.

  • Plot the peak area (y-axis) against the corresponding concentration (x-axis).

  • Perform a linear regression analysis on the data points.

  • The linearity of the method is confirmed if the correlation coefficient (R²) is greater than 0.99. The linear range is the concentration range over which this linearity is maintained.

Experimental Workflow

Linearity_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results stock_sol Prepare Stock Solution (1 mg/mL) working_sol Prepare Working Solution (1 µg/mL) stock_sol->working_sol Dilution cal_standards Prepare Calibration Standards (e.g., 1 pg/mL - 1000 ng/mL) working_sol->cal_standards Serial Dilution injection Inject Standards into UPLC-MS/MS cal_standards->injection data_acq Data Acquisition (MRM Mode) injection->data_acq peak_integration Peak Area Integration data_acq->peak_integration cal_curve Construct Calibration Curve (Peak Area vs. Concentration) peak_integration->cal_curve regression Linear Regression Analysis cal_curve->regression linearity_assessment Assess Linearity (R² > 0.99) regression->linearity_assessment linear_range Determine Linear Range linearity_assessment->linear_range Cytokinin_Signaling_Pathway CK Cytokinin (e.g., Dihydrozeatin) AHK Histidine Kinase Receptor (AHK) CK->AHK Binds to AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylates (in nucleus) ARR_A Type-A Response Regulator (ARR-A) AHP->ARR_A Phosphorylates (in nucleus) Gene_Expression Cytokinin-responsive Gene Expression ARR_B->Gene_Expression Activates ARR_A->AHK Negative Feedback

References

Safety Operating Guide

Dihydrozeatin Riboside-d3: A Guide to Safe Disposal in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Dihydrozeatin riboside-d3 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring operational integrity and regulatory compliance.

Immediate Safety and Handling Protocols

Before disposal, adherence to strict safety measures is paramount to minimize exposure risks. The following personal protective equipment (PPE) and handling procedures should be implemented:

  • Eye and Face Protection: Always wear chemical safety goggles or a face shield.

  • Skin Protection: Use nitrile or other chemically resistant gloves and a laboratory coat.

  • Respiratory Protection: In well-ventilated areas, respiratory protection is not typically required for handling small quantities. However, if there is a risk of aerosolization or if working in a poorly ventilated space, a NIOSH-approved respirator is recommended.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.

In the event of an accidental spill, personnel should evacuate the immediate area and prevent the spread of the material. The spill should be cleaned up using absorbent materials, and all contaminated items placed in a sealed, labeled container for disposal.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following is a general procedural outline:

  • Waste Characterization: this compound should be treated as a non-hazardous chemical waste unless mixed with other hazardous materials. Consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for a definitive classification.

  • Containerization:

    • Use a dedicated, properly labeled waste container. The label should clearly identify the contents as "this compound waste."

    • Ensure the container is compatible with the chemical and is securely sealed to prevent leaks or spills.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the chemical waste. Do not attempt to dispose of the chemical down the drain or in the regular trash.

Quantitative Data Summary

For reference, the following table summarizes key quantitative data for Dihydrozeatin riboside. The deuterated form (d3) will have a slightly higher molecular weight.

PropertyValue
Molecular Formula C₁₅H₂₃N₅O₅
Average Molecular Weight 353.37 g/mol
Physical State Solid
Appearance White to off-white powder
Solubility Soluble in DMSO and methanol

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe characterize_waste Characterize Waste (Non-hazardous) wear_ppe->characterize_waste containerize Place in Labeled Waste Container characterize_waste->containerize store_waste Store in Designated Area containerize->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Key Experimental Methodologies

While specific experimental protocols will vary, any procedure involving this compound should incorporate the aforementioned safety and disposal considerations into the methodology. This ensures that the entire lifecycle of the chemical, from receipt to disposal, is managed safely and responsibly.

The logical relationship between experimental work and disposal is depicted below.

cluster_experiment Experimental Phase cluster_disposal Disposal Phase Weighing and Preparation Weighing and Preparation Reaction or Application Reaction or Application Post-Experiment Cleanup Post-Experiment Cleanup Segregate Waste Segregate Waste Post-Experiment Cleanup->Segregate Waste Containerize and Label Containerize and Label Store and Dispose via EHS Store and Dispose via EHS

Caption: Relationship between experimental and disposal phases.

Essential Safety and Logistics for Handling Dihydrozeatin riboside-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Dihydrozeatin riboside-d3, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses or gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-resistant glovesNitrile gloves are suitable for protection against a wide range of chemicals.[2] Always inspect gloves before use.[3]
Body Laboratory coatA standard lab coat should be worn to protect against spills.[4]
Respiratory Not generally requiredUnder normal use conditions, respiratory protection is not needed.[1] However, if dust formation is unavoidable, a particle filter respirator may be considered.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and efficiency.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.[5]

  • Confirm that the received quantity matches the order.

2. Storage:

  • Store in a tightly closed container in a freezer at temperatures below -20°C.[1]

  • Keep in a well-ventilated area away from direct sunlight, heat, and moisture.[5]

  • Store separately from incompatible materials such as strong oxidizing agents.[1][5]

3. Handling and Use:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Avoid contact with skin, eyes, or clothing.[1]

  • Avoid the formation of dust and aerosols.

  • Use in a well-ventilated area or under a chemical fume hood.[6]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly after handling.[3]

4. Spill Management:

  • In case of a spill, promptly clean it up using appropriate protective apparel and equipment.[3]

  • For a powder spill, avoid generating dust. Collect the material and place it in a suitable container for disposal.

  • Ensure spill kits are readily available.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As it is considered a non-hazardous waste, the disposal procedure is straightforward.

1. Unused or Waste Product:

  • While some non-hazardous chemical waste can be disposed of in the regular trash or down the drain, it is crucial to adhere to local regulations.[7][8]

  • It is best practice to collect the waste material in a clearly labeled, sealed container.[9]

  • Contact your institution's environmental health and safety (EHS) office for specific guidance on disposal procedures.

2. Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, deface the label on the container to indicate that it no longer contains the hazardous material.[10]

  • The clean, empty container can then typically be disposed of in the regular trash.[10]

Workflow for Handling this compound

Workflow for Handling this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receiving Receive Shipment inspect Inspect Package receiving->inspect store Store in Freezer (<-20°C) inspect->store ppe Don PPE store->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment waste_collection Collect Waste experiment->waste_collection container_disposal Dispose of Empty Container experiment->container_disposal waste_disposal Dispose of Chemical Waste waste_collection->waste_disposal

Caption: Workflow from receiving to disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.